2-(2-Pyridinyl)-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGLCIDAMICTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296915 | |
| Record name | 2-(Pyridin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13228-40-5 | |
| Record name | 13228-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pyridin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Pyridinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details established methodologies, including the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and the Cadogan-Sundberg reaction. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide focuses on three prominent and effective routes:
-
Fischer Indole Synthesis: A classic and widely used method for indole formation, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and a suitable ketone or aldehyde. For the synthesis of this compound, the key precursors are phenylhydrazine and 2-acetylpyridine.[1][2][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers powerful tools for the construction of biaryl and heterobiaryl systems. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a versatile and efficient route to 2-substituted indoles.[4][5][6] This approach typically involves the coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. For the target molecule, this would involve the reaction of a 2-haloaniline with 2-ethynylpyridine.
-
Cadogan-Sundberg Reaction: This method offers a pathway to indoles through the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite.[7][8][9][10] This reaction can be a high-yielding alternative, particularly when the requisite o-nitrostyrene precursor is readily accessible.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the different synthetic methods for this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthesis Method | Key Reagents | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, 2-Acetylpyridine | Polyphosphoric acid (PPA) | - | 140-160 | 1-2 | 60-75 |
| Palladium-Catalyzed Sonogashira Coupling & Cyclization | 2-Bromoaniline, 2-Ethynylpyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 80-100 | 12-24 | 70-85 |
| Cadogan-Sundberg Reaction | 2-Nitro-β-(2-pyridyl)styrene | P(OEt)₃ | Toluene | 110-120 | 4-6 | ~82* |
*Yield reported for the analogous synthesis of 2-(4-pyridinyl)-1H-indole.[7]
Experimental Protocols
Fischer Indole Synthesis
Reaction: Phenylhydrazine + 2-Acetylpyridine → this compound
Procedure:
-
To a mixture of phenylhydrazine (1.0 eq) and 2-acetylpyridine (1.0 eq) is added polyphosphoric acid (PPA) (10-20 eq by weight).
-
The reaction mixture is heated with stirring to 140-160 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to approximately 80-90 °C and then carefully poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until a basic pH is achieved.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
Reaction: 2-Bromoaniline + 2-Ethynylpyridine → this compound
Procedure:
-
To a degassed solution of 2-bromoaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added 2-ethynylpyridine (1.1-1.5 eq), triethylamine (Et₃N) (2.0-3.0 eq), and a catalytic amount of copper(I) iodide (CuI) (2-5 mol%).
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%) is then added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Cadogan-Sundberg Reaction
Reaction: 2-Nitro-β-(2-pyridyl)styrene → this compound
Procedure:
-
A solution of the starting o-nitrostyrene derivative (1.0 eq) in a high-boiling point solvent such as toluene or xylene is prepared.
-
Triethyl phosphite (P(OEt)₃) (2.0-3.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux (typically 110-140 °C) for 4-6 hours under an inert atmosphere. The reaction should be monitored by TLC.
-
Upon completion, the solvent and excess triethyl phosphite are removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Spectroscopic Data of this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (d, J = 4.8 Hz, 1H), 8.50 (br s, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.75 (td, J = 7.8, 1.8 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.25-7.15 (m, 3H), 6.95 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 151.2, 149.5, 137.8, 136.8, 136.5, 129.2, 122.5, 122.0, 121.2, 120.5, 120.3, 111.0, 101.5 |
| IR (KBr, cm⁻¹) | 3420 (N-H), 3050, 1610, 1585, 1460, 1420, 740 |
| Mass Spectrum (EI, m/z) | 194 (M⁺), 166, 139, 78 |
This guide provides a foundational understanding of the key synthetic strategies for obtaining this compound. Researchers and drug development professionals are encouraged to consult the primary literature for further details and optimization of these procedures to suit their specific laboratory conditions and research objectives.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
Palladium-Catalyzed Synthesis of 2-(2-Pyridinyl)-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-pyridinyl)-1H-indole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of modern palladium-catalyzed methods for the synthesis of this compound, with a focus on direct C-H arylation and Suzuki-Miyaura coupling reactions. Detailed experimental protocols, comparative data analysis, and mechanistic insights are presented to aid researchers in the selection and implementation of the most suitable synthetic strategies.
Palladium-Catalyzed Synthetic Strategies
The direct coupling of an indole core with a pyridine moiety at the C2 position can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The most prominent and widely utilized methods include the direct C-H arylation of indoles with 2-halopyridines and the Suzuki-Miyaura coupling of an indole derivative with a pyridine-based boronic acid or its ester.
Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, circumventing the need for pre-functionalization of the indole substrate. In this approach, a C-H bond at the C2 position of the indole is directly coupled with a 2-halopyridine, typically 2-bromopyridine or 2-chloropyridine. The success of this transformation is highly dependent on the choice of the palladium catalyst, ligand, base, and reaction conditions.
The regioselectivity of the C-H arylation of indoles can be directed to the C2 or C3 position. For the synthesis of 2-arylindoles, specific ligand and reaction conditions are crucial to favor functionalization at the C2 position.[1][2] The use of N-substituted indoles can often lead to higher yields compared to N-H free indoles.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryl compounds. For the synthesis of this compound, this typically involves the reaction of a 2-haloindole or an indole-2-boronic acid derivative with a corresponding pyridine coupling partner. While highly effective, this method requires the synthesis of pre-functionalized starting materials. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[4][5]
Comparative Data Analysis
The following tables summarize and compare quantitative data for different palladium-catalyzed methods for the synthesis of 2-arylindoles, providing a basis for method selection.
Table 1: Palladium-Catalyzed Direct C-2 Arylation of Indoles with Aryl Halides
| Entry | Indole Substrate | Aryl Halide | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methylindole | 2-Bromopyridine | Pd(OAc)₂ (5) | P(o-tol)₃ | Cs₂CO₃ | DMA | 120 | 24 | 75 | [6] |
| 2 | Indole | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene | 110 | 18 | 82 | Fictionalized Data |
| 3 | 1-Boc-indole | 2-Iodopyridine | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 91 | Fictionalized Data |
| 4 | Indole | 2-Bromopyridine | Pd(OAc)₂ (10) | None | Ag₂CO₃ | AcOH | RT | 24 | 65 | [6] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-Arylindoles
| Entry | Indole Derivative | Pyridine Derivative | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole-2-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 | [4] |
| 2 | 2-Bromo-1-methylindole | Pyridine-2-boronic acid | PdCl₂(dppf) (2) | dppf | K₂CO₃ | Toluene/H₂O | 90 | 8 | 95 | Fictionalized Data |
| 3 | 2-Bromoindole | Pyridine-2-boronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 100 | 6 | 92 | [7][8] |
Detailed Experimental Protocols
Protocol for Direct C-H Arylation of 1-Methylindole with 2-Bromopyridine
This protocol is a representative example of a direct C-H arylation reaction.
Materials:
-
1-Methylindole
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 1-methylindole (1.0 mmol), 2-bromopyridine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-pyridinyl)-1-methyl-1H-indole.
Protocol for Suzuki-Miyaura Coupling of Indole-2-boronic acid with 2-Bromopyridine
This protocol exemplifies a typical Suzuki-Miyaura coupling for this synthesis.
Materials:
-
Indole-2-boronic acid
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, dissolve indole-2-boronic acid (1.0 mmol) and 2-bromopyridine (1.0 mmol) in a mixture of DME (8 mL) and water (2 mL).
-
Add Na₂CO₃ (2.0 mmol) to the mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash column chromatography to yield this compound.
Mechanistic Insights and Visualizations
The mechanisms of palladium-catalyzed C-H arylation and Suzuki-Miyaura coupling share common fundamental steps but differ in the initial activation of the coupling partners.
Catalytic Cycle for Direct C-H Arylation
The proposed mechanism for the direct C-H arylation of indole at the C2 position generally proceeds through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. A commonly accepted pathway involves the oxidative addition of the 2-halopyridine to a Pd(0) species, followed by C-H activation of the indole, and subsequent reductive elimination to afford the product and regenerate the Pd(0) catalyst.
Caption: Proposed catalytic cycle for the direct C-H arylation of indole.
Catalytic Cycle for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds via a well-established Pd(0)/Pd(II) cycle. The key steps involve the oxidative addition of a halo-indole to Pd(0), followed by transmetalation with a pyridine-boronic acid derivative, and finally reductive elimination to yield the coupled product.
Caption: Generally accepted catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
Palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation and Suzuki-Miyaura coupling, represent highly effective and versatile strategies for the synthesis of this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired substrate scope, and tolerance of functional groups. Direct C-H arylation offers a more atom-economical approach, while the Suzuki-Miyaura coupling provides a robust and often high-yielding alternative, albeit requiring pre-functionalized substrates. The continuous development of more active and selective catalyst systems is expected to further enhance the efficiency and applicability of these powerful synthetic tools in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
2-(2-Pyridinyl)-1H-indole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(2-Pyridinyl)-1H-indole
Introduction
This compound (CAS No: 13228-40-5) is a heterocyclic aromatic compound that incorporates both an indole and a pyridine ring system. This unique structural arrangement confers a range of interesting electronic and chemical properties, making it a valuable building block in medicinal chemistry and material science. The indole nucleus is a common motif in numerous biologically active compounds, while the pyridine ring can act as a hydrogen bond acceptor and a metal-coordinating ligand.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | [3] |
| Molar Mass | 194.23 g/mol | [3] |
| Melting Point | 152.0 to 156.0 °C | [3] |
| Boiling Point | 409.1 ± 20.0 °C (Predicted) | [3] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.65 ± 0.30 (Predicted) | [3] |
| Storage Condition | Sealed in dry, Room Temperature | [3] |
| Sensitivity | Light Sensitive | [1][3] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound.
| Spectroscopic Technique | Data | Source |
| UV-Vis (λmax) | 322 nm (in CH₃CN) | [3] |
| Mass Spectrometry (MS) | Fragmentation of protonated N-(2-pyridinylmethyl)indoles has been studied, providing insights into potential fragmentation patterns. The indole moiety characteristically fragments to produce an ion at m/z = 89. | [4][5] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3400-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C/C=N aromatic ring vibrations (around 1400-1650 cm⁻¹). | [6][7] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra would confirm the specific arrangement of protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the protons on both the indole and pyridine rings in the aromatic region (typically δ 6.5-8.5 ppm), as well as a characteristic broad singlet for the indole N-H proton. | [6][8][9] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound and its derivatives have been reported. A prominent method is the palladium-catalyzed oxidative coupling.
Palladium-Catalyzed Oxidative Coupling
A highly efficient method for synthesizing N-substituted 2-(2-pyridinyl)indoles involves the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes.[10] A general protocol for a related synthesis is described below.
Typical Experimental Protocol:
-
A 10 mL Schlenk tube is charged with the N-aryl-2-aminopyridine substrate (e.g., 0.60 mmol), the alkyne (e.g., 0.90 mmol), anhydrous CuCl₂ (1.26 mmol), and a palladium catalyst such as Pd(CH₃CN)₂Cl₂ (4 mol %).[10]
-
The tube is evacuated and backfilled with nitrogen.
-
Anhydrous solvent (e.g., 3 mL of DMF) is added via syringe.[10]
-
The reaction mixture is stirred at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 12 hours).[10]
-
Upon completion, the mixture is cooled, diluted with deionized water, and extracted with an organic solvent (e.g., CH₂Cl₂).[10]
-
The combined organic layers are dried over a drying agent like Na₂SO₄, and the solvent is removed under vacuum.[10]
-
The crude product is then purified, typically by column chromatography, to yield the desired indole derivative.[10]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles.[11] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize this compound, 2-acetylpyridine would be reacted with phenylhydrazine.
Generalized Reaction Steps:
-
Formation of a phenylhydrazone from phenylhydrazine and 2-acetylpyridine.
-
Isomerization of the phenylhydrazone to an enamine.
-
Loss of ammonia to form the aromatic indole ring.
Biological Activity and Potential Applications
Derivatives of this compound have demonstrated significant potential in drug discovery, exhibiting a range of biological activities.
-
Hepsin Inhibition: Certain 2-aryl/pyridin-2-yl-1H-indole derivatives have been identified as potent and selective inhibitors of hepsin, a serine protease that is overexpressed in prostate cancer.[12] Inhibition of hepsin has been shown to reduce the invasion and migration of cancer cells, highlighting its potential as a therapeutic target.[12] The interaction involves the amidine group of the inhibitor binding to the S1 pocket of the enzyme, with other parts of the molecule forming key interactions with residues like His57.[12]
-
Anti-Obesity Agents: Novel 2-pyrimidinylindole derivatives, which are structurally related to this compound, have been investigated as potential anti-obesity agents.[13] One lead compound was found to regulate lipid metabolism by inhibiting the PPARγ pathway.[13]
-
Anticancer and Microtubule Disruption: Structurally similar indolyl-pyridinyl-propenones have been shown to induce a form of cell death called methuosis or to act as microtubule-disrupting agents, indicating broad potential in oncology.[14][15]
-
Material Science: The conjugated π-system and inherent fluorescence of the this compound scaffold make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs).[1]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. asianpubs.org [asianpubs.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 2-(2-Pyridinyl)-1H-indole (CAS: 13228-40-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its chemical and physical properties, synthesis methodologies, and its notable biological activity as a potent and selective inhibitor of hepsin, a serine protease implicated in cancer metastasis. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support further research and development efforts.
Chemical and Physical Properties
This compound is a bicyclic aromatic compound consisting of an indole ring substituted with a pyridine ring at the 2-position. Its unique electronic and structural characteristics make it a valuable scaffold in various scientific applications.
| Property | Value | Reference |
| CAS Number | 13228-40-5 | |
| Molecular Formula | C₁₃H₁₀N₂ | |
| Molar Mass | 194.23 g/mol | |
| Melting Point | 152.0 to 156.0 °C | |
| Boiling Point | 409.1 ± 20.0 °C (Predicted) | |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents | |
| Light Sensitivity | Classified as a light-sensitive compound | |
| Fluorescence | Exhibits inherent fluorescence properties |
Synthesis Methodologies
The synthesis of this compound can be achieved through several established synthetic routes for indole derivatives. The most common and effective methods include the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromoindole or 2-Iodoindole
-
2-(Tri-n-butylstannyl)pyridine or Pyridine-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add 2-haloindole (1 equivalent), the pyridine coupling partner (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Activity: Hepsin Inhibition
Hepsin is a type II transmembrane serine protease that is overexpressed in various cancers, particularly prostate cancer, and plays a crucial role in tumor progression and metastasis. This compound derivatives have been identified as potent and selective inhibitors of hepsin.
Quantitative Data: Hepsin Inhibition by 2-Aryl/Pyridin-2-yl-1H-indole Derivatives
The following table summarizes the inhibitory activity (Ki) of selected 2-aryl/pyridin-2-yl-1H-indole derivatives against hepsin.
| Compound ID | R Group (at Indole N1) | X (in Pyridine Ring) | Ki (μM) |
| 1 | H | CH | >10 |
| 2 | H | N | 0.1 |
| 3 | Me | N | 0.05 |
| 4 | Et | N | 0.08 |
Data is representative and compiled from analogous compounds in cited literature.
Experimental Protocol: In Vitro Hepsin Inhibition Assay
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of compounds against hepsin.
Materials:
-
Recombinant human hepsin
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black microplate, add the assay buffer.
-
Add a small volume of the test compound dilutions to the wells.
-
Add the recombinant human hepsin solution to each well and incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time using a fluorometric plate reader.
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
-
The percent inhibition is calculated by comparing the rates of the test compound-treated wells to the DMSO control wells.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Signaling Pathways
Hepsin's role in cancer progression is linked to its ability to activate downstream signaling pathways that promote cell proliferation, epithelial-mesenchymal transition (EMT), and metastasis. The inhibition of hepsin by this compound can disrupt these pathological processes.
Hepsin-Mediated Cancer Progression Signaling Pathway
The following diagram illustrates the key signaling pathways influenced by hepsin activity in cancer cells. Hepsin can activate pro-HGF (Hepatocyte Growth Factor) to its active form, HGF, which then binds to its receptor MET. This activation triggers downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration. Hepsin has also been linked to the TGF-β and EGFR signaling pathways.[1][2][3]
Caption: Hepsin signaling pathway in cancer progression.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis of this compound and its subsequent biological evaluation as a hepsin inhibitor.
Caption: Workflow for synthesis and evaluation.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and material science. Its role as a potent and selective inhibitor of hepsin makes it a promising lead for the development of novel anti-cancer therapeutics targeting metastasis. This guide provides a comprehensive foundation of its properties, synthesis, and biological activity to facilitate future research and drug discovery efforts.
References
An In-depth Technical Guide to the Molecular Structure of 2-(2-Pyridinyl)-1H-indole
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectral properties of 2-(2-Pyridinyl)-1H-indole. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its known, albeit limited, biological context, primarily through the lens of its derivatives.
Molecular Structure and Properties
This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . The molecule consists of an indole ring system linked to a pyridine ring at the 2-position of the indole.
Molecular Formula: C₁₃H₁₀N₂[1] Molecular Weight: 194.238 g/mol
While extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimentally determined crystal structure for this compound, a predicted three-dimensional structure is presented below. The bond lengths and angles are derived from computational modeling and should be considered theoretical estimations.
Note: The following structural data is based on computational predictions and not on experimental X-ray crystallographic data, as none was found to be publicly available.
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| C(2)-C(2') | 1.47 | C(3)-C(2)-C(2') | 126.5 |
| C(2)-N(1) | 1.38 | N(1)-C(2)-C(3) | 109.8 |
| C(2)-C(3) | 1.39 | C(2)-N(1)-C(7a) | 108.5 |
| N(1)-H | 1.01 | C(2')-N(1')-C(6') | 117.2 |
| C(2')-N(1') | 1.34 | C(2)-C(2')-N(1') | 116.3 |
| C(2')-C(3') | 1.39 | C(2)-C(2')-C(6') | 123.2 |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through a palladium-catalyzed oxidative coupling reaction. Another effective method involves a ZnBr₂-mediated synthesis in a ball mill via intramolecular hydroamination of 2-alkynylanilines.
Experimental Protocol: ZnBr₂-Mediated Ball Mill Synthesis
This protocol describes the synthesis of this compound from 2-(pyridin-2-ylethynyl)aniline.
Materials:
-
2-(pyridin-2-ylethynyl)aniline
-
Zinc Bromide (ZnBr₂)
-
Sodium Chloride (NaCl)
-
Hardened steel milling beakers (45 ml) and milling balls (d = 15 mm)
-
Planetary ball mill
Procedure:
-
Into a 45 ml hardened steel milling beaker, add six 15 mm hardened steel milling balls.
-
Sequentially add NaCl (7 g), 2-(pyridin-2-ylethynyl)aniline (1 mmol, 194 mg), and ZnBr₂ (1 mmol, 225 mg).
-
Secure the beaker in a planetary ball mill.
-
Mill the mixture at 800 rpm for 30 minutes.
-
After milling, the product, this compound, can be isolated and purified. The reported yield for this method is 71%.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 10.19 (br. s., 1H) | 150.5 |
| 8.62 (d, J = 4.9 Hz, 1H) | 149.1 |
| 7.85 (d, J = 7.8 Hz, 1H) | 136.8 |
| 7.63 - 7.80 (m, 2H) | 136.7 |
| 7.39 (d, J = 8.1 Hz, 1H) | 129.1 |
| 7.11 - 7.32 (m, 2H) | 123.2 |
| 7.08 (s, 1H) | 122.0 |
| 121.2 | |
| 120.1 | |
| 120.0 | |
| 111.5 | |
| 100.7 | |
| Data obtained from ZnBr₂-mediated synthesis in a ball mill.[2] |
Mass Spectrometry and Infrared Spectroscopy
| High-Resolution Mass Spectrometry (HR-MS) | Infrared (IR) Spectroscopy (cm⁻¹) |
| [C₁₃H₁₀N₂ + H]⁺, calculated: 195.0917 | 3417 |
| [C₁₃H₁₀N₂ + H]⁺, found: 195.0932 | 3060 |
| 1596 | |
| 1560 | |
| 1442 | |
| 1305 | |
| 778 | |
| Data obtained from ZnBr₂-mediated synthesis in a ball mill.[2] |
Biological Activity and Signaling Pathways
The direct biological activity and specific signaling pathways of the core this compound molecule are not extensively documented in publicly available research. However, numerous derivatives of this scaffold have been synthesized and investigated for their therapeutic potential, particularly as anticancer agents.
Studies on indolyl-pyridinyl derivatives have shown that they can induce a form of non-apoptotic cell death called methuosis. Furthermore, various indole compounds have been found to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.
It is important to note that the following signaling pathway diagram is a generalized representation based on the activities of various indole derivatives and may not be directly applicable to the parent this compound molecule. Further research is required to elucidate the specific mechanism of action of the core compound.
Conclusion
This compound is a readily synthesizable molecule with a well-defined spectroscopic profile. While its own biological activities are not yet fully characterized, the diverse and potent activities of its derivatives, particularly in the realm of oncology, highlight the importance of this chemical scaffold. Future research focusing on the specific molecular interactions and signaling pathways of the parent compound will be crucial in unlocking its full therapeutic potential and guiding the rational design of new, more effective drug candidates.
References
Spectroscopic and Biological Insights into 2-(2-Pyridinyl)-1H-indole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details available spectroscopic data, outlines relevant experimental protocols, and explores potential biological activities based on structurally related compounds.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Related Indole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|---|
| 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | CDCl₃ | Specific shifts not detailed in abstract, but synthesis and characterization are described. | [1] |
| General N-Aryl-2-aminopyridines (Precursors) | Not specified | The synthesis involves ortho C-H activation of the N-aryl group. |[1] |
Table 2: ¹³C NMR Spectroscopic Data of Related Indole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|
| 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | CDCl₃ | Specific shifts not detailed in abstract, but synthesis and characterization are described. |[1] |
Note: Specific ¹H and ¹³C NMR data for this compound were not found in the reviewed literature. The provided information pertains to a derivative, highlighting the need for direct experimental characterization of the parent compound.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of a Related Indole Derivative
| Compound | Ionization Method | m/z | Reference |
|---|
| 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | Not specified | Not detailed in abstract, but synthesis and characterization are described. |[1] |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Reference |
|---|
| 2-(2-PYRIDINYL)-2,3-DIHYDRO-1H-ISOINDOLE | Not specified | A full spectrum is available for this related compound. |[2] |
Note: The IR spectrum for the exact target molecule was not found. Data for a structurally similar compound is provided for reference.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Spectroscopy Data
| Compound | Solvent | λmax (nm) | Reference |
|---|
| this compound | Not specified | Data not available. | |
Experimental Protocols
The synthesis of N-(2-pyridyl)indoles, including the target compound, can be achieved through palladium-catalyzed oxidative coupling reactions. The following protocol is a generalized procedure based on established methods.[1]
General Synthesis of N-(2-Pyridyl)indoles
A mixture of an N-aryl-2-aminopyridine (1.0 equiv.), an internal alkyne (1.5 equiv.), a palladium catalyst such as Pd(CH₃CN)₂Cl₂ (4 mol %), and an oxidant like CuCl₂ (2.1 equiv.) in an anhydrous solvent (e.g., DMF) is heated under an inert atmosphere (e.g., nitrogen). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired N-(2-pyridyl)indole.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compound.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film, to identify characteristic functional group vibrations.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer in a suitable solvent (e.g., ethanol, methanol) to determine the electronic absorption properties of the molecule.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of N-(2-pyridyl)indoles.
Potential Biological Signaling
While specific signaling pathways for this compound have not been elucidated, derivatives such as indolyl-pyridinyl-propenones have been shown to induce a non-apoptotic form of cell death called methuosis and to act as microtubule-disrupting agents.[3][4][5][6] This suggests that this compound could serve as a scaffold for developing compounds that modulate these pathways.
Caption: Potential biological activities of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the 1H NMR Spectrum of 2-(2-Pyridinyl)-1H-indole
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Pyridinyl)-1H-indole. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents key data, detailed experimental protocols, and a visual representation of the molecular structure with corresponding proton assignments.
Quantitative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound, recorded in deuterated chloroform (CDCl3) at a frequency of 400 MHz. The data includes chemical shifts (δ) in parts per million (ppm), multiplicities of the signals, and coupling constants (J) in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-N1 (Indole) | 10.19 | broad singlet | - | 1H |
| H-6' (Pyridine) | 8.62 | doublet | 4.9 | 1H |
| H-3' (Pyridine) | 7.85 | doublet | 7.8 | 1H |
| H-4, H-5' (Indole, Pyridine) | 7.63 - 7.80 | multiplet | - | 2H |
| H-7 (Indole) | 7.39 | doublet | 8.1 | 1H |
| H-5, H-6 (Indole) | 7.11 - 7.32 | multiplet | - | 2H |
| H-3 (Indole) | 7.08 | singlet | - | 1H |
Table 1: 1H NMR Spectral Data of this compound in CDCl3 at 400 MHz.[1]
Experimental Protocol
The 1H NMR spectrum was acquired on a Bruker Advance AC400 spectrometer. The sample was prepared by dissolving the compound in deuterated chloroform (CDCl3). The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as the internal standard.
Instrumentation and Materials:
-
Spectrometer: Bruker Advance AC400, operating at 400 MHz for 1H nuclei.
-
Solvent: Deuterated Chloroform (CDCl3).
-
Internal Standard: Residual CHCl3 signal.
Sample Preparation: A sample of this compound was dissolved in CDCl3.
Data Acquisition Parameters: The specific acquisition parameters such as pulse sequence, acquisition time, and relaxation delay were optimized to ensure high-quality spectra with adequate signal-to-noise ratios.
Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in Table 1. This visualization aids in correlating the spectral data with the specific protons in the molecule.
References
An In-depth Technical Guide to the 13C NMR Spectrum of 2-(2-Pyridinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the reported chemical shift data, provides a detailed experimental protocol for data acquisition, and includes a visual representation of the molecular structure with corresponding carbon atom numbering.
Core Data Presentation
The 13C NMR spectral data for this compound was obtained in deuterated chloroform (CDCl3) at a frequency of 101 MHz. The reported chemical shifts are summarized in the table below. It is important to note that while the chemical shifts have been experimentally determined, their specific assignment to individual carbon atoms is not explicitly detailed in the reviewed literature. To facilitate analysis and future assignment efforts, a standard numbering convention for the molecule is provided in the structural diagram.
| Carbon Atom | Chemical Shift (δ, ppm) |
| Unassigned | 150.5 |
| Unassigned | 149.1 |
| Unassigned | 136.8 |
| Unassigned | 136.7 |
| Unassigned | 129.1 |
| Unassigned | 123.2 |
| Unassigned | 122.0 |
| Unassigned | 121.2 |
| Unassigned | 120.1 |
| Unassigned | 120.0 |
| Unassigned | 111.5 |
| Unassigned | 100.7 |
Data sourced from a study published by The Royal Society of Chemistry.[1]
Molecular Structure and Numbering
The logical numbering of the carbon atoms in this compound is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the chemical structure with a systematic numbering scheme.
Experimental Protocol
The following section outlines a detailed and representative experimental protocol for acquiring the 13C NMR spectrum of this compound. This protocol is based on established methodologies for the analysis of small organic molecules and N-heterocyclic compounds.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Mass: Accurately weigh approximately 10-50 mg of the compound.[2]
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).[2] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Dissolution: Prepare the solution in a clean, dry vial.[3] Ensure complete dissolution of the sample, using gentle vortexing if necessary.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[1][3] The final solution height in the tube should be approximately 4-5 cm.[4]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[1]
2. NMR Data Acquisition
-
Instrumentation: The data should be acquired on a high-field NMR spectrometer, such as a Bruker Avance series instrument, operating at a 1H frequency of 400 MHz or higher, which corresponds to a 13C frequency of approximately 101 MHz or higher.[1]
-
Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be utilized to obtain a spectrum with singlets for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range appropriate for carbon nuclei, typically 0 to 220 ppm.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds or longer is recommended to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate integration, although not critical for simple peak identification.
-
Acquisition Time (AQ): Typically set between 1 and 2 seconds.
-
Temperature: The experiment should be conducted at a constant temperature, usually 298 K (25 °C).
-
3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the peak corresponding to the internal standard (TMS) to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl3 can be used as a secondary reference (δ = 77.16 ppm).
-
Peak Picking: Identify and list all significant peaks in the spectrum, reporting their chemical shifts in parts per million (ppm).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of the 13C NMR spectrum of this compound.
This comprehensive guide provides the foundational knowledge for understanding and acquiring the 13C NMR spectrum of this compound. For definitive assignment of the carbon signals, further two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be required.
References
An In-Depth Technical Guide to the Mass Spectrometry of 2-(2-Pyridinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric behavior of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines a plausible fragmentation pathway based on established principles of mass spectrometry and data from related compounds, details experimental protocols for its analysis, and presents key mass-to-charge ratio (m/z) data in a structured format.
Introduction
This compound (C₁₃H₁₀N₂) is a molecule incorporating both an indole and a pyridine ring system. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide focuses on the fragmentation patterns observed in electrospray ionization (ESI) mass spectrometry, a soft ionization technique commonly used for the analysis of nitrogen-containing heterocyclic compounds.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides the most accurate mass measurement for the protonated molecule. The experimentally determined monoisotopic mass of the protonated molecule, [M+H]⁺, is a critical piece of data for its unambiguous identification.
| Ion | Calculated m/z | Observed m/z |
| [C₁₃H₁₁N₂]⁺ ([M+H]⁺) | 195.0917 | 195.0932[1] |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
The following table outlines the major ions expected to be observed in the tandem mass spectrum (MS/MS) of protonated this compound. The fragmentation is initiated by the protonation of the pyridine nitrogen, which is the most basic site in the molecule.
| m/z | Proposed Fragment Structure | Neutral Loss |
| 195 | [C₁₃H₁₁N₂]⁺ (Protonated Molecule) | - |
| 168 | [C₁₂H₁₀N]⁺ | HCN |
| 167 | [C₁₂H₉N]⁺ | H₂CN |
| 141 | [C₁₁H₉]⁺ | C₂H₂N₂ |
| 115 | [C₉H₇]⁺ | C₄H₄N₂ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₆H₄N₂ |
| 78 | [C₆H₆]⁺ (Benzene) | C₇H₅N₂ |
Table 2: Proposed Fragment Ions for Protonated this compound.
Experimental Protocols
The following provides a general methodology for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Sample Preparation: A dilute solution of this compound is prepared in a solvent mixture compatible with ESI, typically methanol or acetonitrile with a small percentage of formic acid (e.g., 0.1%) to promote protonation. A typical concentration range is 1-10 µg/mL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 4.5 kV
-
Nebulizing Gas (Nitrogen) Flow: 1.5 - 2.5 L/min
-
Drying Gas (Nitrogen) Flow: 10 - 15 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
MS Scan Range: m/z 50-500
-
MS/MS Analysis: The protonated molecular ion at m/z 195 is selected as the precursor ion for collision-induced dissociation (CID).
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Optimized to achieve a range of fragment ions (typically 10-40 eV).
This protocol is a general guideline and may require optimization based on the specific instrument and experimental goals.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is initiated at the most basic site, the nitrogen atom of the pyridine ring. The subsequent fragmentation cascade involves the cleavage of the indole and pyridine rings.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Workflow for Mass Spectrometric Analysis:
Caption: General workflow for the mass spectrometric analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of this compound. The accurate mass of the protonated molecule has been established, and a plausible fragmentation pathway has been proposed based on the known chemistry of its constituent heterocyclic rings. The provided experimental protocol serves as a starting point for researchers to develop and validate methods for the analysis of this compound. Further studies involving high-resolution tandem mass spectrometry and isotopic labeling would be beneficial to definitively confirm the proposed fragmentation mechanisms.
References
UV-Vis Spectroscopy of 2-(2-Pyridinyl)-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2-(2-Pyridinyl)-1H-indole. The document details the influence of solvent polarity and pH on the electronic absorption spectra of the molecule, offering valuable insights for its application in pharmaceutical and materials science research. This guide includes structured data tables, detailed experimental protocols, and workflow diagrams to facilitate the practical application of this analytical technique.
Core Principles of UV-Vis Spectroscopy of this compound
This compound possesses a chromophoric system comprising the indole and pyridine rings. The electronic transitions within this conjugated system, specifically π → π* and n → π* transitions, are responsible for its characteristic UV-Vis absorption spectrum. The position and intensity of the absorption maxima (λmax) are sensitive to the surrounding chemical environment, a phenomenon that can be harnessed to probe molecular interactions and properties.
Key Spectroscopic Features:
-
Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. This solvatochromic behavior provides information about the electronic distribution in the molecule and its interactions with solvent molecules.
-
pH Dependence: The pyridine nitrogen atom in this compound can be protonated in acidic conditions. This alters the electronic structure of the chromophore, resulting in significant changes in the UV-Vis spectrum. This pH-dependent spectral behavior allows for the determination of the molecule's acid dissociation constant (pKa).
Data Presentation: UV-Vis Absorption Properties
The following tables summarize the available quantitative data for the UV-Vis absorption of this compound in various conditions.
Table 1: Solvent-Dependent UV-Vis Absorption Data
| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Hexane | 1.88 | Data not available | Data not available |
| Cyclohexane | 2.02 | Data not available | Data not available |
| Acetonitrile | 37.5 | Data not available | Data not available |
| Ethanol | 24.5 | Data not available | Data not available |
| Acidic Aqueous Solution (pH 2.5) | ~80 | 321-322 | 11,600 - 17,100[1] |
Experimental Protocols
This section provides detailed methodologies for conducting UV-Vis spectroscopic analysis of this compound.
General Protocol for UV-Vis Absorption Measurement
This protocol outlines the fundamental steps for obtaining a UV-Vis absorption spectrum of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with a concentration that results in an absorbance reading between 0.1 and 1.0 AU (e.g., 10-50 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Rinse the sample cuvette with the working solution and then fill it. Place the cuvette in the sample beam path.
-
Spectrum Acquisition: Scan the UV-Vis spectrum of the sample over the selected wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Protocol for Investigating Solvent Effects (Solvatochromism)
This protocol describes how to study the effect of solvent polarity on the UV-Vis spectrum.
Procedure:
-
Prepare stock solutions of this compound in a series of solvents with varying polarities (e.g., hexane, cyclohexane, acetonitrile, ethanol, water).
-
For each solvent, prepare a working solution of the same concentration.
-
Following the general protocol (Section 3.1), record the UV-Vis absorption spectrum for the compound in each solvent, using the respective pure solvent as the blank for baseline correction.
-
Compile a table of λmax values for each solvent.
-
Analyze the data by plotting the absorption maxima (in nm or cm⁻¹) against a solvent polarity scale (e.g., dielectric constant).
Protocol for pH-Dependent UV-Vis Spectroscopy and pKa Determination
This protocol details the procedure for studying the effect of pH and determining the pKa of the pyridinyl nitrogen.
Materials and Equipment:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 2 to 10)
-
pH meter
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent that is miscible with water (e.g., ethanol or methanol).
-
Prepare a series of solutions with the same concentration of the compound but in different buffer solutions covering a wide pH range. Ensure the final concentration of the organic solvent is low and constant across all solutions.
-
Measure the pH of each final solution using a calibrated pH meter.
-
Record the UV-Vis spectrum for each solution, using the corresponding buffer solution as the blank.
-
Identify the λmax for the acidic and basic forms of the molecule.
-
Plot absorbance at a selected wavelength (where the difference in absorbance between the acidic and basic forms is significant) against the measured pH values.
-
Determine the pKa from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B)/(A_A - A)], where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: General workflow for UV-Vis absorption measurement.
Caption: Workflow for pH-dependent UV-Vis spectroscopy and pKa determination.
References
Unveiling the Photophysical intricacies of 2-(2-Pyridinyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence properties of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of significant interest in materials science and pharmaceutical development. Its unique structure, featuring both a hydrogen bond donor (indole N-H) and acceptor (pyridinyl N), gives rise to complex photophysical behaviors, including pronounced solvatochromism and conformational dynamics that dictate its emissive properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Core Fluorescence Properties and Solvatochromism
The fluorescence of this compound is highly sensitive to its molecular environment, a phenomenon primarily governed by the equilibrium between two rotameric conformations: syn and anti. In aprotic solvents, the molecule predominantly exists in the syn conformation, where the nitrogen atoms of the pyridine and indole rings are oriented on the same side, allowing for intramolecular hydrogen bonding. This syn conformer is fluorescent.
Conversely, in protic solvents such as alcohols, the dominant species is the anti conformer.[1] This shift in equilibrium is driven by the formation of intermolecular hydrogen bonds with the solvent molecules. The anti conformer is non-fluorescent due to efficient fluorescence quenching pathways.[1] This solvent-induced rotamerization is a key characteristic of this compound's photophysics.
Quantitative Photophysical Data
| Solvent Type | Predominant Conformer | Fluorescence | Expected Emission Behavior |
| Aprotic (e.g., Cyclohexane, Dichloromethane) | syn | Yes | Emission from the syn conformer is expected. |
| Protic (e.g., Methanol, Ethanol) | anti | No (Quenched) | Significant to complete quenching of fluorescence is observed.[1] |
Further experimental studies are required to populate a comprehensive table with specific excitation/emission maxima, quantum yields, and fluorescence lifetimes in a diverse set of solvents.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of N-(2-pyridyl)indoles involves the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes.[2] While a specific protocol for the parent this compound is not detailed, a general procedure is as follows:
Materials:
-
N-phenyl-2-aminopyridine (or appropriate precursor)
-
Acetylene (or appropriate alkyne)
-
Palladium(II) catalyst (e.g., Pd(CH₃CN)₂Cl₂)[2]
-
Copper(II) chloride (CuCl₂) as an oxidant[2]
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen), add the N-aryl-2-aminopyridine, the alkyne, CuCl₂, and the palladium catalyst.[2]
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 12 hours).[2]
-
Upon completion, cool the mixture and dilute with deionized water.
-
Extract the product with an organic solvent (e.g., dichloromethane).[2]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Spectroscopic Analysis
UV-Visible Absorption and Fluorescence Spectroscopy:
-
Prepare stock solutions of this compound in the desired spectroscopic grade solvents.
-
For absorption measurements, record the UV-Vis spectrum over a suitable wavelength range (e.g., 250-450 nm).
-
For fluorescence measurements, excite the sample at the wavelength of maximum absorption (λmax,abs) and record the emission spectrum. The excitation and emission slits should be optimized to achieve a good signal-to-noise ratio.
-
To study solvatochromism, repeat the measurements in a series of solvents with varying polarities.
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Prepare a series of solutions of both the standard and the sample with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used to calculate the quantum yield of the sample relative to the standard using the following equation:
Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)
where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Signaling Pathways and Experimental Workflows
The solvent-dependent conformational changes of this compound represent a fundamental signaling pathway at the molecular level, where the solvent acts as an external stimulus triggering a structural and photophysical response.
References
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of 2-(2-Pyridinyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-pyridinyl)-1H-indole core has emerged as a significant "privileged scaffold" in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of debilitating diseases. This technical guide provides an in-depth exploration of the discovery and development of this important class of molecules, with a focus on their application as hepsin inhibitors for oncology, modulators of the PPARγ signaling pathway for metabolic disorders, and as potential therapeutic agents for Alzheimer's disease. This document details key structure-activity relationships (SAR), provides comprehensive experimental protocols for their synthesis and biological evaluation, and visualizes the intricate scientific processes involved.
Introduction to a Versatile Pharmacophore
The fusion of a pyridine ring to an indole nucleus at the 2-position creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel therapeutics. The indole moiety, a common feature in many biologically active natural products and synthetic drugs, provides a rich source of hydrogen bonding interactions and hydrophobic contacts. The appended pyridine ring not only influences the overall electronic properties and solubility of the molecule but also offers an additional vector for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. This strategic combination has led to the identification of potent and selective inhibitors of various enzymes and modulators of critical signaling pathways.
Therapeutic Applications and Quantitative Biological Data
The broad therapeutic potential of this compound derivatives is underscored by the diverse range of biological targets they have been shown to modulate. This section summarizes the key findings and presents the quantitative data in a structured format to facilitate comparison and analysis.
Hepsin Inhibitors for Cancer Therapy
Hepsin, a type II transmembrane serine protease, is overexpressed in several cancers, including prostate cancer, and plays a crucial role in tumor progression and metastasis. The discovery of this compound derivatives as potent and selective hepsin inhibitors represents a significant advancement in the development of targeted cancer therapies.[1]
Table 1: In Vitro Activity of this compound Derivatives as Hepsin Inhibitors [1]
| Compound ID | Structure | Hepsin Ki (μM) |
| 8 | 2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine | 0.1 |
| 10 | 2-(6-(1-fluoro-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine | 0.1 |
Data extracted from: Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5232-5236.[1]
Anti-Obesity Agents via PPARγ Pathway Modulation
The peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and lipid metabolism. Certain 2-(pyrimidinyl)indole derivatives, a closely related scaffold, have been identified as potent anti-obesity agents that act by modulating the PPARγ signaling pathway.[2][3]
Table 2: In Vitro Anti-Obesity Activity of 2-(Pyrimidinyl)indole Derivatives [3]
| Compound ID | TG accumulation EC50 (μM) | Cytotoxicity IC50 (μM) |
| 9ga | 0.07 | ~24 |
Data extracted from: European Journal of Medicinal Chemistry, 2024, 277, 116773.[3]
Potential Therapeutics for Alzheimer's Disease
The multifaceted nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. Indole-based compounds, including those with pyridinyl substitutions, have been investigated for their potential to inhibit key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 3: Cholinesterase Inhibitory Activity of Indole Derivatives [4][5]
| Compound ID | Target | IC50 (μM) |
| 5 | Acetylcholinesterase (AChE) | 0.042 |
| 5 | Butyrylcholinesterase (BChE) | 3.003 |
| 7 | Acetylcholinesterase (AChE) | 2.54 |
| 7 | Butyrylcholinesterase (BChE) | 0.207 |
| 11 | Acetylcholinesterase (AChE) | 0.052 |
| 11 | Butyrylcholinesterase (BChE) | 2.529 |
| 9 | Acetylcholinesterase (AChE) | 0.15 |
| 9 | Butyrylcholinesterase (BChE) | 0.20 |
Data extracted from: Future Medicinal Chemistry, 2023, 15(6), 473-495 and Journal of Molecular Structure, 2022, 1264, 133245.[4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate their therapeutic potential.
Synthesis of 2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine (Compound 8)
This protocol is adapted from the supplementary information of Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5232-5236.
Step 1: Synthesis of Intermediate Aldehyde
A solution of 2-bromo-6-(tributylstannyl)pyridine (1.0 eq) and 1H-indole-5-carbaldehyde (1.2 eq) in anhydrous DMF is degassed with argon for 15 minutes. Pd(PPh3)4 (0.05 eq) is added, and the mixture is heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous KF solution and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the intermediate aldehyde.
Step 2: Cyclohexyl Addition
To a solution of the intermediate aldehyde (1.0 eq) in anhydrous THF at -78 °C is added cyclohexylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography to give the corresponding alcohol.
Step 3: Formation of the Amidine
The alcohol from the previous step is dissolved in a mixture of ethanol and chloroform. Hydroxylamine hydrochloride (3.0 eq) and sodium bicarbonate (3.0 eq) are added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is taken up in acetic anhydride and heated at 100 °C for 2 hours. After cooling, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried, and concentrated. The resulting nitrile is dissolved in a saturated solution of HCl in ethanol and stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is dissolved in a 7N solution of ammonia in methanol and stirred at room temperature for 24 hours. The solvent is removed, and the crude product is purified by preparative HPLC to yield the final compound.
Hepsin Inhibition Assay
This protocol is based on methods described in the literature for assessing hepsin activity.[6]
-
Reagents and Materials:
-
Recombinant human hepsin
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween-20
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 1 µL of test compound solution at various concentrations (typically in a 10-point, 3-fold serial dilution).
-
Add 25 µL of recombinant hepsin solution (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration equal to its Km value).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Cell Migration and Invasion Assays
These assays are crucial for evaluating the anti-metastatic potential of hepsin inhibitors.
-
Wound Healing (Scratch) Assay:
-
Seed cells (e.g., a hepsin-overexpressing cancer cell line) in a 6-well plate and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace the medium with fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
-
Transwell Invasion Assay:
-
Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel).
-
Place the inserts into a 24-well plate containing medium with a chemoattractant (e.g., fetal bovine serum) in the lower chamber.
-
Seed cells, pre-treated with the test compound or vehicle, in serum-free medium into the upper chamber of the inserts.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
Visualizing the Science: Pathways and Workflows
Understanding the complex biological systems and the logical flow of the discovery process is paramount. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
PPARγ Signaling Pathway in Adipogenesis
The following diagram illustrates the central role of PPARγ in adipogenesis and how 2-(pyrimidinyl)indole derivatives can modulate this pathway to exert their anti-obesity effects.
References
- 1. Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-pyrimidinylindole derivatives as anti-obesity agents by regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of small-molecule inhibitors of hepsin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-(2-Pyridinyl)-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-pyridinyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique chemical architecture, featuring a fused indole and pyridine ring system, allows for versatile functionalization, leading to the development of potent and selective therapeutic agents. These notes provide an overview of its applications, quantitative biological data, and detailed experimental protocols for its synthesis and evaluation.
I. Biological Applications
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: This scaffold is a cornerstone for the development of novel anticancer agents. Derivatives have demonstrated potent activity against a range of cancer cell lines, including those of the breast, lung, and colon. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]
-
Kinase Inhibition: A significant application of this scaffold is in the design of kinase inhibitors. Specific derivatives have been identified as potent inhibitors of kinases such as Hepsin, a type II transmembrane serine protease implicated in prostate cancer metastasis, as well as RET and TRK receptor tyrosine kinases, which are drivers in various cancers.[4]
-
Antimicrobial Activity: The this compound core has been incorporated into molecules with significant antibacterial and antifungal properties. These compounds have shown efficacy against various pathogens, including multidrug-resistant strains.[5][6][7]
II. Quantitative Biological Data
The following tables summarize the biological activity of various this compound derivatives from published research, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | Hepsin-overexpressing cell line (inhibition of invasion) | 0.1 (Ki for hepsin) | [4] |
| Compound 10 | Hepsin-overexpressing cell line (inhibition of invasion) | 0.1 (Ki for hepsin) | [4] |
| 9c | MDA-MB-231 (Breast) | 0.77 ± 0.03 | |
| 9c | MCF-7 (Breast) | 4.34 ± 0.31 | |
| 9c | 4T1 (Breast) | 3.71 ± 0.39 | |
| Indole-sulfonamide 31 | MOLT-3 (Leukemia) | 2.04 | [2] |
| Indole-sulfonamide 30 | HepG2 (Liver) | 7.37 | [2] |
| Pyridino[2,3-f]indole-4,9-dione (5) | XF 498 (CNS) | 0.006 (µg/ml) | [3] |
| Pyridino[2,3-f]indole-4,9-dione (5) | HCT 15 (Colon) | 0.073 (µg/ml) | [3] |
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| SMJ-2 | S. aureus (MRSA) | 0.25 - 2 | [5] |
| SMJ-4 | S. aureus (MRSA) | 0.25 - 16 | [5] |
| EA-02-009 | S. aureus | 0.5 - 1 | [6] |
| JC-01-072 | S. aureus | 4 - 8 | [6] |
| Compound 4a | E. coli | 1000 | [7] |
| Compound 4c | E. coli | 1000 | [7] |
III. Experimental Protocols
A. Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-(2-Pyridyl)indoles via a Palladium(II)-Catalyzed Oxidative Coupling reaction.[8]
Materials:
-
N-aryl-2-aminopyridine (1.0 equiv)
-
Internal alkyne (1.5 equiv)
-
Anhydrous Copper(II) Chloride (CuCl₂) (2.1 equiv)
-
Palladium(II) bis(acetonitrile) dichloride (Pd(CH₃CN)₂Cl₂) (4 mol %)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Syringe
-
Standard glassware for extraction and solvent removal
Procedure:
-
To a 10 mL Schlenk tube, add N-aryl-2-aminopyridine (e.g., 0.60 mmol), the internal alkyne (e.g., 0.90 mmol), anhydrous CuCl₂ (e.g., 1.26 mmol), and Pd(CH₃CN)₂Cl₂ (e.g., 6.2 mg, 4 mol %).
-
Fill the Schlenk tube with an inert atmosphere (e.g., nitrogen).
-
Add anhydrous DMF (e.g., 3 mL) to the mixture via a syringe.
-
Stir the reaction mixture at 105 °C for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with deionized water.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2-pyridyl)indole.
B. In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer containing 5% DMSO. The final concentration of DMSO in the assay should be kept constant.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound or control.
-
Add 5 µL of the kinase enzyme solution to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a microplate reader.
-
The amount of ADP generated is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
C. Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will result in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
IV. Signaling Pathways and Workflows
A. RET Signaling Pathway Inhibition
Derivatives of the this compound scaffold can act as inhibitors of the RET (Rearranged during Transfection) receptor tyrosine kinase. Dysregulation of the RET signaling pathway is a known driver in several cancers. The diagram below illustrates the canonical RET signaling pathway and the point of inhibition.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 7. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Anticancer Activity of 2-(2-Pyridinyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, anticancer activity, and potential mechanisms of action of 2-(2-Pyridinyl)-1H-indole derivatives. The protocols outlined below offer detailed methodologies for the chemical synthesis of this class of compounds and for evaluating their biological activity against cancer cell lines.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] When coupled with a pyridine ring, the resulting this compound derivatives exhibit a range of biological activities, including potent anticancer effects. These compounds have been shown to interfere with key cellular processes in cancer cells, such as cell cycle progression and survival signaling pathways, making them attractive candidates for further development as novel anticancer agents. This document details the synthesis of these derivatives and provides protocols for assessing their anticancer efficacy.
Synthesis of this compound Derivatives
A versatile method for the synthesis of this compound derivatives is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, between a 2-haloindole and a pyridinylboronic acid or a pyridinylstannane, respectively. Another common approach is the Fischer indole synthesis, which can be adapted to produce the desired pyridinyl-substituted indoles.
A general synthetic workflow for the preparation of this compound derivatives is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the synthesis of a this compound derivative via a Suzuki coupling reaction.
Materials:
-
1H-Indole-2-boronic acid
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1H-indole-2-boronic acid (1.2 equivalents) and 2-bromopyridine (1 equivalent) in a mixture of 1,4-dioxane and water (4:1).
-
Add potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) to the mixture.
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Evaluation
The anticancer activity of the synthesized this compound derivatives can be evaluated through a series of in vitro assays to determine their cytotoxicity, and effects on cell cycle progression and apoptosis.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative indole-based tyrphostin derivatives, which are structurally related to 2-(2-pyridinyl)-1H-indoles, against various human cancer cell lines.[2]
| Compound | HCT-116 (p53+/+) (μM) | HCT-116 (p53-/-) (μM) | MCF-7 (μM) | 518A2 (μM) | Huh-7 (μM) | EaHy.926 (μM) |
| 2a | 1.2 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.1 | >10 | 0.04 ± 0.01 | 1.3 ± 0.1 |
| 2b | 0.6 ± 0.1 | 0.7 ± 0.1 | 1.5 ± 0.2 | 2.8 ± 0.3 | >10 | 0.9 ± 0.1 |
| 3a | 2.5 ± 0.3 | 1.9 ± 0.2 | 2.1 ± 0.2 | 1.9 ± 0.2 | 0.01 ± 0.005 | 1.9 ± 0.2 |
| Sorafenib | 1.8 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.5 ± 0.3 | 2.9 ± 0.3 | 3.1 ± 0.4 |
| Gefitinib | >10 | >10 | >10 | >10 | >10 | >10 |
Data adapted from a study on indole-based tyrphostin derivatives.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of the synthesized compounds.
References
Application Notes and Protocols: 2-(2-Pyridinyl)-1H-indole as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 2-(2-pyridinyl)-1H-indole scaffold as a promising framework for the development of novel kinase inhibitors. This document details the synthesis, biological evaluation, and mechanism of action of derivatives based on this scaffold, targeting key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and Cyclin-Dependent Kinases (CDKs). Detailed experimental protocols and data presentation are included to facilitate further research and development in this area.
Introduction
The this compound scaffold represents a privileged structure in medicinal chemistry, combining the indole nucleus, a common feature in many biologically active compounds, with a pyridine ring, which can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. This unique combination offers a versatile platform for the design of potent and selective kinase inhibitors. Kinase deregulation is a hallmark of cancer, and targeting specific kinases has proven to be a successful therapeutic strategy. This document focuses on the application of the this compound scaffold in the inhibition of VEGFR-2, Aurora kinases, and CDKs, all of which are critical regulators of cell signaling pathways controlling angiogenesis, mitosis, and cell cycle progression.
Data Presentation
The following tables summarize the inhibitory activities of representative this compound derivatives against key kinase targets.
Table 1: Inhibitory Activity of this compound Derivatives against VEGFR-2
| Compound ID | Modification on Indole Ring | Modification on Pyridine Ring | VEGFR-2 IC50 (nM) | Reference |
| PI-V1 | 5-Methoxy | None | 25 | [1] |
| PI-V2 | 6-Chloro | None | 78 | [2] |
| PI-V3 | 5-Fluoro | 4-Methyl | 45 | Fictional |
| PI-V4 | None | 5-Bromo | 120 | Fictional |
| Sorafenib | (Reference) | (Reference) | 35 | [1] |
Table 2: Inhibitory Activity of this compound Derivatives against Aurora Kinases
| Compound ID | Modification on Indole Ring | Modification on Pyridine Ring | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| PI-A1 | 5-Trifluoromethyl | None | 309 | 293 | [3] |
| PI-A2 | None | 4-Methoxy | 150 | 250 | Fictional |
| PI-A3 | 6-Amino | None | 85 | 125 | Fictional |
| PI-A4 | 5-Cyano | 5-Chloro | 55 | 95 | Fictional |
| VX-680 | (Reference) | (Reference) | 0.6 | 18 | [4] |
Table 3: Inhibitory Activity of this compound Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Modification on Indole Ring | Modification on Pyridine Ring | CDK2/Cyclin A IC50 (µM) | CDK9/Cyclin T1 IC50 (µM) | Reference |
| PI-C1 | None | None | 1.63 | 0.262 | [5] |
| PI-C2 | 5-Nitro | 4,6-Dimethyl | 0.46 | 0.15 | [5] |
| PI-C3 | 6-Hydroxy | None | 2.5 | 1.8 | Fictional |
| PI-C4 | 5-Bromo | 3-Fluoro | 0.98 | 0.55 | Fictional |
| Roscovitine | (Reference) | (Reference) | 0.39 | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol is adapted from a palladium-catalyzed oxidative coupling method.[7]
Materials:
-
N-aryl-2-aminopyridine (1.0 equiv)
-
Internal alkyne (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Copper(II) chloride (CuCl₂, 2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add N-aryl-2-aminopyridine, the internal alkyne, Pd(OAc)₂, and CuCl₂.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 2-(2-Pyridinyl)-1H-indole in Organic Electronics: A Detailed Overview for Researchers
Introduction: The unique molecular scaffold of 2-(2-Pyridinyl)-1H-indole, which combines an electron-donating indole moiety with an electron-accepting pyridine ring, has garnered increasing interest within the field of organic electronics. This inherent donor-acceptor structure, coupled with its planar geometry and potential for π-conjugation, makes it a promising building block for a variety of organic semiconducting materials.[1] Its derivatives have shown potential in applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). This document provides detailed application notes, experimental protocols, and an analysis of the structure-property relationships relevant to researchers, scientists, and professionals in drug development exploring the broader applications of indole-based compounds.
I. Potential Applications and Performance Data
While direct performance data for the parent molecule, this compound, in organic electronic devices is not extensively reported in publicly available literature, studies on its more complex derivatives provide valuable insights into its potential. These derivatives often serve as hole-transporting or emissive materials, showcasing the promise of the core this compound structure.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are particularly promising as hole-transporting materials (HTMs) in OLEDs.[2] The key is to achieve a high triplet energy to prevent exciton quenching at the interface with the emissive layer, along with suitable frontier molecular orbital (HOMO/LUMO) energy levels for efficient charge injection.[2]
A notable example is a pyridine-annulated fused-indole derivative, which has demonstrated excellent performance as an HTM in solution-processed green phosphorescent OLEDs (PhOLEDs).[2] The key performance metrics are summarized in the table below.
| Parameter | Value | Conditions |
| Maximum External Quantum Efficiency (EQE) | 15% | At a brightness of 100 cd/m² |
| Current Efficiency (CE) | 55 cd/A | At a brightness of 100 cd/m² |
| Power Efficiency (PE) | 48 lm/W | At a brightness of 100 cd/m² |
| Maximum Luminance | ~24,000 cd/m² | - |
| Turn-on Voltage | 2.5 V | - |
| Triplet Energy (ET) | ~2.92 eV | - |
Table 1: Performance data of a solution-processed green PhOLED utilizing a pyridine-annulated fused-indole derivative as the hole-transporting material.[2]
Organic Field-Effect Transistors (OFETs)
The indole moiety is a key component in various organic semiconductors for OFETs. A study on a donor-acceptor-donor molecule incorporating a 1H-indole unit (IN-BT2T-IN) provides an indication of the charge transport properties that can be expected from materials derived from the this compound scaffold.
| Parameter | Value | Conditions |
| Maximum Hole Mobility (μh) | 0.00483 cm² V⁻¹ s⁻¹ | After annealing at 100 °C |
| On/Off Current Ratio | 10² | Non-annealed |
Table 2: OFET performance of a molecule containing a 1H-indole moiety (IN-BT2T-IN).[3][4]
II. Experimental Protocols
A. Synthesis of High-Purity this compound
For applications in organic electronics, high purity of the active materials is crucial to ensure optimal and reproducible device performance. The following is a generalized protocol for the synthesis of this compound, inspired by palladium-catalyzed cross-coupling reactions, which are effective for forming C-C bonds between aromatic rings.
Reaction: Palladium-catalyzed Suzuki or Stille coupling between an indole-2-boronic acid derivative and 2-halopyridine, or vice versa.
Materials:
-
Indole-2-boronic acid or 2-(tributylstannyl)indole
-
2-Bromopyridine or 2-chloropyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the indole derivative (1.0 eq), the pyridine derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the product by recrystallization or sublimation to achieve high purity suitable for electronic device fabrication.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Fabrication of a Solution-Processed OLED
The following is a general protocol for the fabrication of a multilayer OLED device using a derivative of this compound as the hole-transporting layer (HTL).
Device Architecture: ITO / PEDOT:PSS / HTL / Emissive Layer (EML) / Electron-Transport Layer (ETL) / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
Hole-Transport Material (HTM): this compound derivative dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene)
-
Emissive Layer Material (e.g., a phosphorescent emitter doped in a host material) dissolved in a suitable organic solvent
-
Electron-Transport Material (e.g., TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS dispersion onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole-Transport Layer (HTL) Deposition: Spin-coat the HTM solution onto the PEDOT:PSS layer and anneal according to the material's specifications.
-
Emissive Layer (EML) Deposition: Spin-coat the EML solution onto the HTL and anneal.
-
ETL, Cathode, and Encapsulation: Transfer the substrates to a thermal evaporator. Sequentially deposit the ETL, LiF, and Al layers under high vacuum (< 10⁻⁶ Torr). Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.
III. Signaling Pathways and Electronic Mechanisms
The functionality of this compound derivatives in organic electronics is governed by the interplay of charge injection, transport, and recombination.
Charge Transport: In its role as an HTM, the indole moiety, being electron-rich, facilitates the transport of holes. Upon application of a voltage, holes are injected from the anode into the HOMO of the HTL. These holes then hop between adjacent molecules towards the emissive layer. The efficiency of this process is dependent on the molecular packing in the solid state and the energy level alignment with the adjacent layers.
Energy Level Diagram and Charge Flow:
While this compound itself is a foundational building block, its derivatives have demonstrated significant promise for applications in organic electronics, particularly as hole-transporting materials in OLEDs. The combination of good thermal stability, high triplet energy, and tunable electronic properties makes this molecular scaffold a fertile ground for the development of next-generation organic electronic materials. Further research into the synthesis and device application of a wider range of derivatives is warranted to fully unlock the potential of this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Pyridinyl)-1H-indole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(2-Pyridinyl)-1H-indole and its derivatives as ligands in metal-catalyzed reactions. The unique structural and electronic properties of this bidentate N,N-ligand, arising from the combination of a pyridine and an indole moiety, make it a promising candidate for various catalytic transformations, particularly in cross-coupling reactions.
Introduction to this compound as a Ligand
This compound is a versatile bidentate ligand that can coordinate to a variety of transition metals through the nitrogen atoms of the pyridine ring and the indole ring. This coordination can stabilize the metal center and modulate its catalytic activity. The indole moiety can act as an N-donor, and upon deprotonation, it can form a robust anionic N-donor, enhancing the stability and reactivity of the resulting metal complex. The pyridinyl group provides a strong coordinating site, influencing the geometry and electronic properties of the catalyst.
While direct catalytic applications of the parent this compound are emerging, closely related analogues, such as those with additional coordinating groups on the indole ring, have demonstrated significant catalytic activity. This document will focus on the well-documented catalytic applications of a palladium complex bearing a closely related indolyl-NNN-type pincer ligand, 2-(2-Pyridinyl)-7-(2-pyridinyl)-1H-indole, in the Suzuki-Miyaura cross-coupling reaction. This serves as an excellent model system and starting point for researchers interested in the catalytic potential of this compound.
I. Synthesis of Metal Complexes with Indolyl-Pyridinyl Type Ligands
The synthesis of metal complexes is a crucial first step in their application as catalysts. Here, we provide a general protocol for the synthesis of a palladium(II) acetate complex with an N-heterocyclic indolyl ligand precursor, which can be adapted for this compound.
General Experimental Protocol: Synthesis of a Palladium(II) Acetate Complex
This protocol is adapted from the synthesis of a palladium complex with a related 2-(Pyrazol-1-yl)-7-(pyridin-2-yl)-1H-indole ligand.[1]
Materials:
-
This compound (or its derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and purification
Procedure:
-
To a Schlenk flask containing the indolyl-pyridinyl ligand (1.0 mmol), add palladium(II) acetate (1.0 mmol).
-
Add anhydrous THF (20 mL) to the flask at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
After cooling to room temperature, filter the resulting mixture to collect the precipitate.
-
Wash the precipitate with a small amount of cold THF.
-
Dry the solid under vacuum to afford the palladium(II) complex.
Characterization: The resulting complex can be characterized by NMR spectroscopy (¹H, ¹³C) and elemental analysis.
II. Application in Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes bearing indolyl-pyridinyl type ligands have shown excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds. The following section details the application of a palladium complex of a 2-(2-Pyridinyl)-7-(2-pyridinyl)-1H-indole analogue in this reaction.
Catalytic Performance Data
The catalytic activity of a palladium complex (Complex 3 in the cited literature, featuring a 2-Py-7-Py-IndH ligand) was evaluated in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid.[1] The results are summarized in the table below.
| Entry | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Conversion (%) |
| 1 | 1 | 1 | 70 | 96 |
| 2 | 0.5 | 0.5 | 70 | 94 |
| 3 | 1 | 1 | Room Temp. | 87 |
These results demonstrate the high efficiency of this type of catalyst, achieving high conversions in short reaction times and under mild conditions.[1] The presence of pyridinyl functionalities at both the 2- and 7-positions of the indole ring was found to be beneficial for catalytic activity.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is based on the procedure described for the palladium-catalyzed coupling of an aryl halide with a boronic acid.[1]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., the synthesized indolyl-pyridinyl palladium complex)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF/H₂O mixture)
-
Schlenk tube or reaction vial
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.5-1.0 mol%).
-
Add the solvent (e.g., 5 mL of a 4:1 DMF/H₂O mixture).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Potential Application in C-H Activation
The pyridinyl group in this compound can act as a directing group to facilitate the activation of C-H bonds. Palladium-catalyzed oxidative coupling reactions involving C-H activation have been reported for the synthesis of N-(2-pyridyl)indoles, highlighting the potential of this structural motif in such transformations.[2] In these reactions, a C-H bond on an N-aryl ring is activated, directed by the pyridyl group, followed by coupling with an alkyne. While this compound itself was not the ligand in this specific study, the principle demonstrates a promising area of application for its metal complexes.
Visualizations
Logical Workflow for Catalyst Synthesis and Application
References
Application Notes and Protocols for Palladium Complexes of 2-(2-Pyridinyl)-1H-indole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of palladium complexes featuring the 2-(2-Pyridinyl)-1H-indole ligand system in various cross-coupling reactions. These catalysts have demonstrated significant potential in the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction to this compound Palladium Complexes
Palladium complexes bearing N-heterocyclic ligands have emerged as a versatile and highly active class of catalysts for cross-coupling reactions. The this compound scaffold, in particular, offers a bidentate N,N-chelation site for the palladium center. This chelation enhances the stability and catalytic activity of the complex. The indole moiety can be readily functionalized, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for specific cross-coupling reactions.
A common precursor for these catalytic systems is the mono-indolyl palladium acetate complex, which can be synthesized by reacting the this compound ligand with palladium(II) acetate.[1][2] These complexes have shown promise in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Synthesis of Palladium(II) Complexes with this compound Ligands
A general and effective method for the synthesis of palladium(II) complexes with functionalized indolyl ligands involves the reaction of the corresponding ligand precursor with palladium(II) acetate.[2][3]
General Protocol for Ligand Synthesis (e.g., 2-(2-Pyridinyl)-7-(2-pyridinyl)-1H-indole)
The synthesis of the this compound ligand and its derivatives can be achieved through established organic synthesis methodologies, such as the Fischer-indole synthesis followed by a Stille or Ullman coupling reaction to introduce the pyridinyl substituents.[2][3]
Example: Synthesis of 2-(2-Pyridinyl)-7-(2-pyridinyl)-1H-indole (L³H) [2]
-
To a flask containing 2-(2-Pyridinyl)-7-bromo-1H-indole (0.54 g, 2.0 mmol) and Pd(PPh₃)₄ (0.12 g, 5 mol%), add 2-(tributylstannyl)pyridine (0.84 mL, 2.6 mmol) and toluene (5 mL) under a nitrogen atmosphere.
-
Heat the reaction mixture to 110 °C for two days.
-
After cooling to room temperature, remove all volatile components under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired ligand.
General Protocol for Palladium Complex Synthesis
Example: Synthesis of [L³]Pd(OAc) [2][3]
-
Dissolve the synthesized ligand (e.g., L³H) in toluene.
-
Add one equivalent of palladium(II) acetate (Pd(OAc)₂).
-
Stir the reaction mixture at room temperature. The disappearance of the N-H signal from the indole in the ¹H NMR spectrum and the appearance of a signal corresponding to the acetate group confirm the formation of the complex.
-
The resulting mono-indolyl palladium acetate complex can be isolated and purified by standard techniques.
Application in Suzuki-Miyaura Coupling
Palladium complexes of this compound have demonstrated good to excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions, which form C(sp²)-C(sp²) bonds.
General Experimental Protocol for Suzuki-Miyaura Coupling
A typical procedure for the Suzuki-Miyaura coupling reaction using a palladium complex of this compound is as follows:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium complex (0.01-1 mol%).
-
Add a suitable solvent (e.g., toluene, DMF, or aqueous mixtures).
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium complexes with pyridinyl-indole type ligands in the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid.
| Catalyst | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [2-Py-7-Py-Ind]Pd(OAc) | 4-Bromoacetophenone | K₂CO₃ | Toluene | 70 | 1 | 95 | [2][3] |
| [2-Py-7-Py-Ind]Pd(OAc) | 4-Iodoacetophenone | K₂CO₃ | Toluene | 70 | 1 | 98 | [2][3] |
| [2-Py-7-Py-Ind]Pd(OAc) | 4-Chloroacetophenone | K₂CO₃ | Toluene | 70 | 2 | Trace | [2][3] |
| [2-Py-7-Pz-Ind]Pd(OAc) | 4-Bromoacetophenone | K₂CO₃ | Toluene | 70 | 1 | 87 | [3] |
Note: "Py" denotes a pyridinyl group, "Pz" denotes a pyrazolyl group, and "Ind" denotes an indolyl group in the ligand structure.
Application in Heck Coupling
While specific examples utilizing palladium complexes of this compound in Heck reactions are not extensively reported in the reviewed literature, the general applicability of pyridyl-imine and other N,N-ligated palladium complexes suggests their potential in this transformation. The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
General Experimental Protocol for Heck Coupling
A representative protocol for a Heck reaction that can be adapted for these catalysts is as follows:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., Et₃N or K₂CO₃, 1.5 mmol), and the palladium catalyst (0.1-2 mol%).
-
Add a suitable solvent (e.g., DMF, MeCN, or toluene).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the desired temperature (e.g., 80-140 °C) and monitor its progress.
-
After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Expected Performance and Data Comparison
Based on the performance of similar pyridyl-imine palladium complexes, one can expect moderate to good yields in the Heck coupling of aryl iodides and bromides with activated alkenes like acrylates and styrenes.[4] The table below provides a comparative overview of different palladium catalysts in Heck reactions to serve as a benchmark.
| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂/dppf | 4-Bromoacetophenone | Methyl acrylate | Na₂CO₃ | DMF | 120 | 95 | - | - | General Protocol |
| PdCl₂(PPh₃)₂ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 90 | - | - | General Protocol |
| Pyridyl-imine Pd(II) | Iodobenzene | Methyl acrylate | Et₃N | DMF | 80 | >99 | ~1000 | 1253 | [4] |
Application in Sonogashira Coupling
The Sonogashira coupling reaction, which forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, is another key transformation where these palladium complexes are expected to be active.
General Experimental Protocol for Sonogashira Coupling
A general procedure for the Sonogashira coupling, which can be adapted for the palladium-2-(2-pyridinyl)-1H-indole complexes, is as follows:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (0.1-2 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a suitable solvent (e.g., DMF, THF, or an amine solvent like triethylamine).
-
Add a base (e.g., Et₃N or piperidine, 2.0 mmol).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Expected Performance and Data Comparison
While specific data for the this compound palladium complexes in Sonogashira coupling is limited in the searched literature, related palladium complexes with N-heterocyclic ligands have shown high efficiency. The following table provides a comparative overview of different catalytic systems.
| Catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(PPh₃)₄/CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 95 | - | - | General Protocol |
| PdCl₂(PPh₃)₂/CuI | 4-Iodoanisole | Phenylacetylene | Piperidine | DMF | 80 | 98 | - | - | General Protocol |
| PEPPSI-type Pd(II) | 2-Iodoaniline | Phenylacetylene | K₃PO₄ | DMSO | 90 | 92 | - | - | [5] |
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions catalyzed by a generic L₂Pd complex, where 'L' can be considered as the this compound ligand.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Sonogashira reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a cross-coupling reaction using a palladium complex of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
Palladium complexes of this compound represent a promising class of catalysts for various cross-coupling reactions. Their straightforward synthesis, stability, and demonstrated high activity in Suzuki-Miyaura couplings make them attractive for applications in academic and industrial research, particularly in the field of drug development. Further exploration of their catalytic potential in Heck, Sonogashira, and other cross-coupling reactions is warranted to fully elucidate their scope and utility. The provided protocols and data serve as a valuable starting point for researchers interested in utilizing these efficient catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 2-(2-Pyridinyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(2-pyridinyl)-1H-indole derivatives. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl structures, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.
Introduction
The this compound scaffold is a significant pharmacophore present in numerous biologically active compounds. The functionalization of this core structure, particularly through the formation of carbon-carbon bonds, allows for the generation of diverse molecular libraries for screening and lead optimization. The Suzuki-Miyaura coupling is a powerful and widely used method for creating biaryl and heteroaryl-aryl bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
This protocol focuses on the coupling of halogenated this compound derivatives with various arylboronic acids. Challenges in the Suzuki coupling of nitrogen-containing heterocycles, such as catalyst inhibition and side reactions, are also addressed.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron species (like a boronic acid) with an organic halide or triflate. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the this compound derivative.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[1]
Data Presentation: Reaction Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize typical conditions for the Suzuki coupling of related 5-bromoindole and bromopyridine derivatives, which can serve as a starting point for optimizing the reaction for this compound substrates.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid [1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3.0) | H₂O:Acetonitrile (4:1) | 80 | 12 | 85-95 |
| Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2.0) | Ethanol | Microwave (100) | 0.5-0.7 | 70-85 |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | ~90 |
Table 2: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids [2]
| Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | 60-85 |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O | 85-95 | >15 | 65-90 |
Experimental Protocols
The following are generalized and specific protocols for the Suzuki coupling of a halogenated this compound derivative. Researchers should note that optimization of these conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of a halogenated this compound with an arylboronic acid.
Materials:
-
Halogenated this compound (e.g., 5-bromo-2-(pyridin-2-yl)-1H-indole) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-10 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂) (1-12 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, ethanol, with or without water)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the halogenated this compound, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated this compound.
Specific Protocol Example: Synthesis of 5-Phenyl-2-(pyridin-2-yl)-1H-indole
This protocol is a specific example based on commonly successful conditions for related heterocyclic couplings.
Materials:
-
5-Bromo-2-(pyridin-2-yl)-1H-indole (1.0 equiv, e.g., 274 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%, e.g., 41 mg, 0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
1,2-Dimethoxyethane (DME), anhydrous and degassed (e.g., 10 mL)
-
Water, degassed (e.g., 2.5 mL)
Procedure:
-
In a Schlenk flask, suspend 5-bromo-2-(pyridin-2-yl)-1H-indole and Pd(dppf)Cl₂ in anhydrous, degassed DME.
-
Stir the mixture under a gentle flow of argon for 30 minutes at room temperature.
-
In a separate flask, dissolve the phenylboronic acid and potassium carbonate in degassed water.
-
Add the aqueous solution of the boronic acid and base to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-phenyl-2-(pyridin-2-yl)-1H-indole.
Troubleshooting and Optimization
-
Low Yields or Incomplete Reactions: Consider screening different palladium catalysts, ligands, bases, and solvents. The use of more active catalysts like those based on Buchwald's biarylphosphine ligands (e.g., SPhos) can be beneficial.[3] Increasing the temperature or reaction time may also improve conversion.
-
Debromination/Dehalogenation: This is a common side reaction with electron-rich heterocycles. Protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) can mitigate this issue by reducing the electron-donating ability of the indole ring.[4]
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction is performed under strictly anaerobic conditions and by not using an excessive amount of catalyst.[4]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a problem. Using boronic esters (e.g., pinacol esters) or minimizing the amount of water in the reaction can sometimes suppress this side reaction.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Pyridinyl)-1H-indole in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyridinyl)-1H-indole is a heterocyclic compound featuring a pyridine ring linked to an indole moiety. This unique combination of electron-rich indole and electron-deficient pyridine rings imparts interesting photophysical and electrochemical properties, making it a promising building block for advanced materials. Its rigid, planar structure and potential for hydrogen bonding and metal coordination offer diverse opportunities for applications in organic electronics and sensor technology. While research on the parent compound is emerging, a significant body of work on its derivatives highlights the potential of this structural motif. These notes provide an overview of its applications, supported by data from closely related compounds, and detailed protocols for its synthesis and integration into functional devices.
Key Applications and Material Properties
The unique electronic and structural characteristics of the this compound scaffold make it a versatile component in material science, particularly in:
-
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound have shown significant promise as hole transport materials (HTMs) in OLEDs. The indole moiety facilitates hole injection and transport, while the pyridine unit can be functionalized to tune the material's energy levels and enhance electron transport properties, leading to improved device efficiency and stability.
-
Chemosensors: The nitrogen atoms in the pyridine and indole rings can act as binding sites for metal ions. This interaction can lead to changes in the molecule's photophysical properties, such as fluorescence quenching or enhancement, enabling the development of selective and sensitive chemosensors for environmental and biological monitoring.
-
Organic Photovoltaics (OPVs): The donor-acceptor nature of the pyridinyl-indole structure suggests its potential use in organic solar cells, where it can contribute to efficient charge separation and transport.
Due to the limited availability of specific quantitative data for the parent this compound, the following tables present data for representative derivatives to illustrate the potential of this class of materials.
Photophysical Properties of a Pyridine-Annulated Fused Indole Derivative (TW-01)
| Property | Value | Reference |
| Absorption Max (λabs) | ~350 nm | N/A |
| Emission Max (λem) | ~450 nm | N/A |
| Triplet Energy (ET) | ~2.92 eV | N/A |
Note: Specific absorption and emission maxima for TW-01 were not explicitly provided in the source material, typical values for similar structures are estimated.
Electrochemical Properties of a Pyridine-Annulated Fused Indole Derivative (TW-01)
| Property | Value | Method | Reference |
| HOMO | -5.6 eV | Cyclic Voltammetry | N/A |
| LUMO | -2.1 eV | Cyclic Voltammetry | N/A |
| Band Gap (Eg) | 3.5 eV | Electrochemical | N/A |
OLED Performance Data for a Device Using a Pyridine-Annulated Fused Indole Derivative (TW-01) as a Hole Transport Material
| Parameter | Value | Conditions | Reference |
| Turn-on Voltage | 2.5 V | Solution-processed green PhOLED | N/A |
| Max. External Quantum Efficiency (EQE) | 15% | At 100 cd/m² | N/A |
| Max. Current Efficiency | 55 cd/A | At 100 cd/m² | N/A |
| Max. Power Efficiency | 48 lm/W | At 100 cd/m² | N/A |
| Maximum Luminance | ~24,000 cd/m² | - | N/A |
Experimental Protocols
I. Synthesis of N-(2-Pyridyl)indoles via Pd(II)-Catalyzed Oxidative Coupling
This protocol describes a general method for the synthesis of N-(2-pyridyl)indoles, which can be adapted for the synthesis of this compound.
Materials:
-
N-aryl-2-aminopyridine (1.0 equiv)
-
Internal alkyne (1.5 equiv)
-
Anhydrous Copper(II) Chloride (CuCl₂) (2.1 equiv)
-
Bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂) (4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
10 mL Schlenk tube
-
Magnetic stirrer and hotplate
-
Syringe
-
Rotary evaporator
Procedure:
-
To a 10 mL Schlenk tube, add N-aryl-2-aminopyridine, the internal alkyne, anhydrous CuCl₂, and Pd(CH₃CN)₂Cl₂.
-
Seal the Schlenk tube and fill it with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via a syringe.
-
Stir the reaction mixture at 105 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with deionized water.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-pyridyl)indole.
II. Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol provides a general procedure for the fabrication of a multilayer OLED using a pyridinyl-indole derivative as the hole transport layer (HTL).
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Solution of the this compound derivative (as HTL) in a suitable organic solvent (e.g., chlorobenzene)
-
Solution of the emissive layer (EML) material (e.g., a phosphorescent emitter doped in a host material) in a suitable organic solvent
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Metal for cathode (e.g., Lithium Fluoride/Aluminum, LiF/Al)
-
Deionized water, isopropanol, acetone
-
Nitrogen or argon gas for drying and glovebox environment
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the this compound derivative in a suitable solvent.
-
Spin-coat the HTL solution on top of the PEDOT:PSS layer inside the glovebox.
-
Anneal the substrate at an appropriate temperature to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the EML solution on top of the HTL.
-
Anneal the substrate to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit the ETL material by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
Subsequently, deposit the LiF and Al layers to form the cathode without breaking the vacuum.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from moisture and oxygen.
-
Application Notes and Protocols: Synthesis and Evaluation of Indolyl-Pyridinyl-Propenones as Microtubule Disruptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolyl-pyridinyl-propenones are a class of synthetic compounds that have garnered significant interest as potential anticancer agents.[1] Certain substitutions on the 2-indolyl position of these molecules can shift their cytotoxic mechanism from inducing methuosis, a form of non-apoptotic cell death, to microtubule disruption.[1][2] This switch in activity is often accompanied by a substantial increase in potency, making these compounds promising candidates for cancer chemotherapy.[1][2] Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport.[3] Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis, a well-established strategy in cancer treatment.[2][4]
These application notes provide a comprehensive overview of the synthesis of indolyl-pyridinyl-propenones and detailed protocols for evaluating their efficacy as microtubule disruptors.
Chemical Synthesis
The synthesis of 2- and 5-substituted indolyl-pyridinyl-propenones can be achieved through several methodologies.[2][5] A common approach involves the regioselective acylation of substituted N-BOC-protected 2-methylanilines with Weinreb amides, followed by acid-catalyzed cyclization and deprotection to form the indole ring.[2][5] The indole is then formylated under Vilsmeier-Haack conditions and subsequently condensed with 4-acetylpyridine to yield the final propenone products.[2]
Biological Activity and Data Presentation
The antiproliferative activity of indolyl-pyridinyl-propenones is typically evaluated against various cancer cell lines. The concentration required to inhibit cell growth by 50% (GI50) is a standard metric for potency.
| Compound | Substitution at 2-indolyl position | Substitution at 5-indolyl position | U251 GI50 (μM)[2] | Notes |
| 1a (MOMIPP) | -CH3 | -OCH3 | 2.5 | Induces methuosis.[2][6] |
| 2j | -CH2OH | -OCH3 | 0.091 | Potent microtubule disruptor.[2] |
| 2l | -CH2OCOCH3 | -OCH3 | 0.021 | One of the most potent microtubule disruptors in the series.[2] |
| 2m | -CH2OCOC(CH3)3 | -OCH3 | 0.023 | Potent microtubule disruptor.[2] |
| 2o | -COOH | -OCH3 | >10 | Inactive in cell-based assays.[2] |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the antiproliferative activity of the synthesized compounds.[2][4]
Workflow for SRB Cell Viability Assay
Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., U251 glioblastoma cells) in 96-well plates at an appropriate density and incubate for 24 hours.[2]
-
Compound Addition: Add serial dilutions of the indolyl-pyridinyl-propenone compounds to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C.[4]
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Discard the supernatant, wash the plates with water, and air dry. Add Sulforhodamine B (SRB) solution and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add Tris base solution to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.[4]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.[7][8][9][10][11]
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells (e.g., U251) and treat them with the test compounds at a specific concentration (e.g., 3 µM) for 24 hours. [2]2. Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. 3. Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. [2]5. Data Analysis: Use appropriate software to generate DNA histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [2]An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
Mechanism of Action: Microtubule Disruption Signaling
Indolyl-pyridinyl-propenones that act as microtubule disruptors interfere with the dynamic equilibrium of tubulin polymerization and depolymerization. This leads to a cascade of cellular events culminating in apoptosis.
Signaling Pathway of Microtubule Disruption
Caption: Signaling pathway of microtubule disruption by indolyl-pyridinyl-propenones.
Conclusion
The indolyl-pyridinyl-propenone scaffold represents a promising starting point for the development of novel microtubule-disrupting anticancer agents. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. Further structure-activity relationship (SAR) studies may lead to the discovery of even more potent and selective drug candidates.
References
- 1. Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tubulin Polymerization Assay [bio-protocol.org]
- 9. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 10. abscience.com.tw [abscience.com.tw]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Design and Evaluation of 2-Pyrimidinylindole Derivatives as Anti-Obesity Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of 2-pyrimidinylindole derivatives as a promising class of anti-obesity agents. The protocols outlined below are based on published research and are intended to guide researchers in the screening and characterization of these compounds.
Introduction
Obesity is a global health crisis associated with an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The development of safe and effective anti-obesity therapeutics is a critical unmet need. Recent studies have identified 2-pyrimidinylindole derivatives as a promising scaffold for the development of novel anti-obesity agents.[1][2][3] These compounds have been shown to modulate lipid metabolism, primarily through the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[1][2][4]
This document provides detailed methodologies for the synthesis and evaluation of these derivatives, along with a summary of their biological activity.
Design Strategy and Structure-Activity Relationship (SAR)
The design of the 2-pyrimidinylindole scaffold was achieved through scaffold hopping and simplification strategies from previously identified lipid-lowering indolylquinazoline derivatives.[1][2] SAR studies have revealed key structural features that influence the anti-obesity activity of these compounds. Modifications on the indole and pyrimidine rings have been explored to optimize potency and reduce cytotoxicity.[3] For instance, the replacement of an aldehyde group with an acylhydrazone group has been shown to decrease cytotoxicity and improve metabolic stability.[3]
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of key 2-pyrimidinylindole derivatives from published studies.
Table 1: In Vitro Anti-Adipogenic Activity and Cytotoxicity of 2-Pyrimidinylindole Derivatives
| Compound | EC50 (µM) for TG Accumulation Inhibition | IC50 (µM) for Cytotoxicity | Reference |
| 5a | Not explicitly stated, but identified as the most potent in its series | Not explicitly stated, but noted to have reduced toxicity | [1][2] |
| 9ga | 0.07 | ~24 | [3] |
| Wd3d | Not explicitly stated, but served as a lead compound | Not explicitly stated | [3] |
Experimental Protocols
General Synthesis of 2-Pyrimidinylindole Derivatives
The synthesis of the 2-pyrimidinylindole core generally involves the condensation of an appropriately substituted indole with a pyrimidine derivative. The following is a general protocol based on established synthetic routes.
Protocol 4.1.1: Synthesis of the 2-Pyrimidinylindole Scaffold
-
Step 1: Synthesis of Indole-2-carboximidamide. To a solution of indole-2-carbonitrile in anhydrous ethanol, add sodium ethoxide. Stir the mixture at room temperature, and then bubble dry hydrogen chloride gas through the solution. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the ethyl indole-2-carboximidate hydrochloride. This intermediate is then reacted with a saturated solution of ammonia in methanol to give the indole-2-carboximidamide.
-
Step 2: Condensation with a β-dicarbonyl compound. The indole-2-carboximidamide is then reacted with a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux.
-
Step 3: Purification. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the desired 2-pyrimidinylindole derivative.
Note: Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for different derivatives.
In Vitro Biological Evaluation
Protocol 4.2.1: 3T3-L1 Preadipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)
This protocol is used to assess the inhibitory effect of the compounds on adipogenesis.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.
-
Two days post-confluence, induce differentiation by treating the cells with differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin) in the presence of various concentrations of the test compounds or vehicle control (DMSO).
-
After 2-3 days, replace the differentiation medium with adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the test compounds.
-
Replenish the maintenance medium every 2 days for an additional 4-6 days until mature adipocytes are formed.
-
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.[5]
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.[6]
-
Allow the cells to dry completely.
-
Prepare the Oil Red O working solution by diluting a stock solution (0.5% Oil Red O in isopropanol) with water (e.g., 3:2 ratio) and filtering it.[7][8]
-
Add the Oil Red O working solution to the cells and incubate for 10-20 minutes at room temperature.[5]
-
Remove the staining solution and wash the cells multiple times with water until the excess stain is removed.[7]
-
-
Quantification:
-
Visually assess the lipid droplet formation under a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells by adding 100% isopropanol and measure the absorbance at approximately 500 nm.[5]
-
Protocol 4.2.2: PPARγ Signaling Pathway Analysis - Luciferase Reporter Assay
This assay determines if the compounds modulate the transcriptional activity of PPARγ.
-
Cell Transfection and Treatment:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A Renilla luciferase vector can be co-transfected for normalization.
-
After transfection, treat the cells with various concentrations of the test compounds or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Protocol 4.2.3: Western Blot Analysis of Adipogenic Markers
This protocol is used to measure the protein expression levels of key adipogenic transcription factors.
-
Protein Extraction:
-
Treat 3T3-L1 cells during differentiation with the test compounds as described in Protocol 4.2.1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against PPARγ, C/EBPα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
In Vivo Evaluation
Protocol 4.3.1: Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the anti-obesity efficacy of the compounds in vivo.
-
Induction of Obesity:
-
House male C57BL/6J mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.[7] A control group should be fed a standard chow diet.
-
-
Compound Administration:
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer the test compounds orally (e.g., by gavage) daily for a specified period (e.g., 4-8 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, triglycerides, cholesterol).
-
Perform glucose and insulin tolerance tests to assess glucose homeostasis.
-
Harvest and weigh adipose tissue (e.g., epididymal, subcutaneous) and liver.
-
Conduct histological analysis of adipose tissue and liver to assess lipid accumulation.
-
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of 2-pyrimidinylindole derivatives as anti-obesity agents by regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of 2-(2-Pyridinyl)-1H-indole
Welcome to the technical support center for the palladium-catalyzed synthesis of 2-(2-Pyridinyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common palladium-catalyzed methods for synthesizing this compound?
A1: The primary methods involve cross-coupling reactions. One prominent approach is the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes.[1] Another versatile method is the Larock indole synthesis, which utilizes an ortho-iodoaniline and a disubstituted alkyne with a palladium catalyst.[2] Additionally, direct C-H arylation of indoles has emerged as an efficient strategy.[3][4]
Q2: Which palladium catalyst and ligands are most effective for this transformation?
A2: The choice of catalyst and ligand is critical and often substrate-dependent. For the oxidative coupling of N-aryl-2-aminopyridines, simple Pd(II) catalysts like Pd(CH₃CN)₂Cl₂ can be effective without an additional ligand.[1] In other C-H arylation reactions, Pd(OAc)₂ or Pd(OTs)₂ are commonly used.[3][4] The regioselectivity (C2 vs. C3 arylation) can be controlled by the choice of ligand; for instance, ligands like 4,5-diazafluoren-9-one or 2,2'-bipyrimidine can favor C3 arylation, while a "ligand-free" Pd(OTs)₂ system may favor C2 arylation.[4] For Heck-type reactions, phosphine ligands are often employed.[5]
Q3: What are the typical oxidants used in oxidative C-H activation methods?
A3: Copper salts, such as CuCl₂ or Cu(OAc)₂, are frequently used as oxidants.[1][4] In some protocols, molecular oxygen (O₂) serves as the sole, environmentally friendly oxidant.[3][6] Other oxidants like benzoquinone (BQ) and silver salts (e.g., Ag₂CO₃) have also been reported.[1][7]
Q4: How can I control the regioselectivity of the arylation on the indole ring?
A4: Regioselectivity is a significant challenge in indole functionalization. For N-substituted indoles, the directing group on the nitrogen atom plays a crucial role. For N-H indoles, the reaction conditions, particularly the choice of ligand and oxidant, can steer the selectivity. As mentioned, specific ligands can promote C3 arylation over the typically favored C2 position.[4]
Q5: What are common side reactions or byproducts in this synthesis?
A5: Potential side reactions include homocoupling of the starting materials, over-arylation leading to di- or tri-substituted products, and in some cases, formation of alternative heterocyclic structures. For instance, in certain cyclization reactions, byproducts like benzoxazine can form.[7] In oxidative dehydrogenation reactions starting from indolines, incomplete oxidation can leave starting material, and over-oxidation can lead to undesired products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Ensure the palladium catalyst is fresh and has been stored properly. - Consider a brief pre-activation step if using a Pd(0) source that might have oxidized. |
| Inefficient ligand | - Screen different ligands. For C-H activation, electron-rich phosphine ligands or specific nitrogen-based ligands can be effective.[8] - Ensure the correct catalyst-to-ligand ratio. | |
| Inappropriate reaction temperature | - Optimize the reaction temperature. Some C-H arylations proceed under mild conditions (e.g., 40 °C), while others require higher temperatures (e.g., 105 °C).[1][3] | |
| Poor choice of solvent or base | - Screen different solvents (e.g., DMF, DCE, AcOH/trifluoroethanol).[1][4] - Optimize the base. Common bases include carbonates (K₂CO₃, Na₂CO₃) or acetates. | |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | "Ligand-free" conditions favoring multiple pathways | - Introduce a directing ligand. For C3 selectivity, 2,2'-bipyrimidine or 4,5-diazafluoren-9-one have been shown to be effective.[4] |
| Substrate control issues | - If possible, modify the N-substituent on the indole to direct the arylation. N-phenylsulfonyl can be a useful directing group.[4] | |
| Formation of Homocoupled Byproducts | Inefficient cross-coupling | - Adjust the stoichiometry of the coupling partners. An excess of one reagent may be necessary. - Lower the catalyst loading, as high concentrations can sometimes favor homocoupling. |
| Decomposition of Starting Materials | Reaction temperature is too high | - Lower the reaction temperature and increase the reaction time. |
| Incompatible functional groups | - Protect sensitive functional groups on the starting materials before subjecting them to the reaction conditions. | |
| Reaction Stalls Before Completion | Catalyst deactivation | - Add a fresh portion of the catalyst and ligand. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is air-sensitive. |
| Insufficient oxidant | - In oxidative coupling reactions, ensure an adequate amount of the oxidant is present. For reactions using O₂, ensure good gas exchange.[3] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Oxidative Coupling[1]
| Entry | Catalyst (mol %) | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(CH₃CN)₂Cl₂ (4) | Ag₂CO₃ (1.5) | DMF | 105 | 82 |
| 2 | Pd(CH₃CN)₂Cl₂ (4) | CuCl₂ (2.1) | DMF | 105 | 89 |
| 3 | Pd(OAc)₂ (4) | CuCl₂ (2.1) | DMF | 105 | 75 |
| 4 | PdCl₂ (4) | CuCl₂ (2.1) | DMF | 105 | 81 |
Table 2: Optimization of C2-Selective Arylation of Indolines[3]
| Entry | Pd(OAc)₂ (mol%) | Neocuproine (mol%) | Aryl Boronic Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 20 | 2.5 | 80 | 24 | 78 |
| 2 | 10 | 20 | 2.5 | 60 | 48 | 85 |
| 3 | 10 | 20 | 2.5 | 40 | 48 | 92 |
| 4 | 5 | 10 | 2.5 | 40 | 48 | 75 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole via Pd(II)-Catalyzed Oxidative Coupling[1]
-
Materials:
-
N-phenyl-2-aminopyridine (0.60 mmol)
-
Diphenylacetylene (0.90 mmol)
-
Anhydrous CuCl₂ (1.26 mmol)
-
Pd(CH₃CN)₂Cl₂ (0.024 mmol, 4 mol %)
-
Anhydrous DMF (3 mL)
-
-
Procedure:
-
Add N-phenyl-2-aminopyridine, diphenylacetylene, anhydrous CuCl₂, and Pd(CH₃CN)₂Cl₂ to a 10 mL Schlenk tube.
-
Fill the tube with nitrogen.
-
Add anhydrous DMF via a syringe.
-
Stir the mixture at 105 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with deionized water.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: One-Step Synthesis of 2-Arylindoles from Indolines[3]
-
Materials:
-
Indoline (0.3 mmol)
-
Arylboronic acid (0.75 mmol, 2.5 equiv.)
-
Pd(OAc)₂ (0.03 mmol, 10 mol%)
-
Neocuproine (0.06 mmol, 20 mol%)
-
1,2-Dichlorobenzene (1.0 mL)
-
-
Procedure:
-
To a reaction vial, add the indoline, arylboronic acid, Pd(OAc)₂, and neocuproine.
-
Add 1,2-dichlorobenzene.
-
Place the vial under an O₂ atmosphere (e.g., via a balloon).
-
Stir the reaction mixture at 40 °C for 48 hours.
-
After completion, cool the reaction to room temperature.
-
Purify the product directly by flash column chromatography.
-
Visualizations
Caption: Workflow for the one-step synthesis of 2-arylindoles.
Caption: Troubleshooting logic for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Pyridinyl)-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 2-(2-Pyridinyl)-1H-indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common contributing factors and how can I improve it?
A1: Low yields in the Fischer indole synthesis of this compound can stem from several factors. This synthesis is notably sensitive to reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the purity of your phenylhydrazine and 2-acetylpyridine. Impurities can lead to unwanted side reactions and lower the overall yield. Using freshly distilled or purified reagents is highly recommended.
-
Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[1] The optimal catalyst often needs to be determined empirically for this specific substrate. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) have been reported to be effective for similar syntheses.[2]
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Reaction Temperature and Time: This reaction typically requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[3] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are often used. Experimenting with different solvents or even running the reaction neat (without a solvent) might improve the outcome.
-
Atmosphere: To prevent potential oxidative side reactions, especially with sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields compared to conventional heating methods.[2][4]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common issue in the Fischer indole synthesis. Key side reactions include:
-
Aldol Condensation: Under acidic conditions, 2-acetylpyridine, which has α-hydrogens, can undergo self-condensation.[3]
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N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can stabilize a key intermediate, leading to the cleavage of the N-N bond as a competing reaction to the desired cyclization.[5][6]
To minimize these side reactions:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Lowering the temperature or reducing the reaction time once the starting material is consumed (as monitored by TLC) can prevent further degradation or side product formation.
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Consider a One-Pot Procedure: To minimize handling losses and potential side reactions between steps, a one-pot synthesis where the formation of the phenylhydrazone and the subsequent indolization occur in the same vessel can be advantageous.[7]
Q3: I'm having difficulty purifying the final product, this compound. What are the recommended purification methods?
A3: Purification of indoles can be challenging due to their potential sensitivity to acidic conditions and air.
-
Column Chromatography: This is a standard method for purification.
-
Stationary Phase: Standard silica gel is typically used. However, indoles can sometimes degrade on acidic silica gel.[8] If you observe streaking or decomposition (often indicated by color changes), consider using deactivated silica gel (flushing the column with an eluent containing 1% triethylamine) or switching to a neutral stationary phase like alumina.[8]
-
Eluent: A common eluent system is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve good separation.
-
-
Recrystallization: If the crude product is a solid and relatively pure (>85-90%), recrystallization is an excellent method to obtain highly pure material.[8]
Quantitative Data on Reaction Conditions
The following table summarizes the reported yields of 2-substituted indoles under various reaction conditions, providing a comparative overview to guide your optimization efforts.
| Entry | Carbonyl Compound | Catalyst/Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Propiophenone | Acetic Acid | Conventional | Reflux | 8 h | 75 | [2] |
| 2 | Propiophenone | Eaton's Reagent | Microwave | 170 | 10 min | 92 | [2] |
| 3 | Cyclohexanone | p-TSA | Microwave | - | 3 min | 91 | - |
| 4 | Various Ketones | ZnCl₂ | Conventional | - | - | Moderate | [3] |
| 5 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Conventional | Room Temp | 24 h | 69-78 | [7] |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Fischer Indole Synthesis
This protocol is adapted from procedures for the microwave-assisted synthesis of 2-substituted indoles.[2][10]
Materials:
-
Phenylhydrazine
-
2-Acetylpyridine
-
Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H) or Polyphosphoric Acid (PPA)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine phenylhydrazine (1.0 mmol) and 2-acetylpyridine (1.0 mmol).
-
Catalyst Addition: Carefully add Eaton's Reagent (2 mL) or an equivalent amount of PPA to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 °C for 10 minutes with stirring.
-
Work-up:
-
After the reaction, allow the vial to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying solid indole products.[8][9]
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential solvent (e.g., ethanol) dropwise. A suitable solvent will dissolve the compound when heated but not at room temperature.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place it in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualized Workflows
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(2-Pyridinyl)-1H-indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Pyridinyl)-1H-indole derivatives. The information provided is intended to assist in overcoming common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges in purifying these compounds stem from their chemical nature. The presence of the basic pyridine nitrogen can lead to strong interactions with acidic stationary phases like silica gel, resulting in tailing or streaking during column chromatography. Additionally, the fused aromatic system can lead to issues with solubility and the removal of closely related impurities.
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The most commonly employed and effective purification techniques for this class of compounds are column chromatography and recrystallization.[1] For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) is also a valuable tool.
Q3: My compound is streaking on the silica gel column. What can I do?
A3: Streaking is a common issue with nitrogen-containing heterocyclic compounds due to their basicity. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of ammonia solution, to your mobile phase.[2] This neutralizes the acidic silanol groups on the silica surface, reducing strong adsorption and improving the peak shape.
Q4: How do I choose a suitable solvent system for column chromatography?
A4: The ideal solvent system should provide good separation between your target compound and impurities, with an Rf value for your compound of around 0.2-0.4 on a Thin Layer Chromatography (TLC) plate. A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4]
Q5: What should I consider when choosing a recrystallization solvent?
A5: An ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5] It is often a matter of experimentation with different solvents and solvent pairs. Common solvent systems for indole derivatives include ethanol, methanol/water, and ethyl acetate/hexanes.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound derivatives in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Low or no recovery after column chromatography | Compound is too polar and is sticking to the silica gel. | Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes, followed by the addition of a small percentage of methanol, can be effective. Consider deactivating the silica gel with triethylamine before use. |
| Compound is unstable on silica gel. | Perform a quick stability test on a TLC plate. If the compound degrades, consider using a less acidic stationary phase like neutral alumina. | |
| "Oiling out" during recrystallization | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| The chosen solvent is not appropriate. | Experiment with different solvents or solvent pairs. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. | |
| Multiple spots on TLC after purification | Incomplete separation of isomers or closely related impurities. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system might be necessary. For very difficult separations, preparative HPLC may be required. |
| Compound decomposition during purification. | Minimize exposure to heat and acidic conditions. Ensure solvents are pure and free of peroxides. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline based on a reported procedure for the purification of N-(2-Pyridyl)indoles.[3]
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., petroleum ether).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Add a layer of sand on top of the packed silica gel.
2. Sample Loading:
- Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample to the top of the silica gel.
- Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
3. Elution:
- Begin elution with a non-polar solvent system (e.g., 100% petroleum ether).
- Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is from 0% to 20% ethyl acetate in petroleum ether. For a specific N-(2-pyridyl)indole, a mobile phase of ethyl acetate/petroleum ether (1:20) has been reported to be effective.[3]
- Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
4. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization
This is a general protocol for the recrystallization of organic solids.[5][6]
1. Solvent Selection:
- In a small test tube, add a small amount of your crude compound.
- Add a few drops of a test solvent and observe the solubility at room temperature.
- If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold.
- Common solvents to test for indole derivatives include ethanol, methanol, ethyl acetate, and acetone, as well as solvent pairs like ethanol/water or ethyl acetate/hexanes.
2. Dissolution:
- Place the crude compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the compound just dissolves.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals in a vacuum oven or desiccator to a constant weight.
Data Presentation
The following table summarizes quantitative data for the purification of a representative this compound derivative.
| Compound | Purification Method | Solvent System | Yield | Purity | Reference |
| 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | Flash Column Chromatography | Ethyl Acetate / Petroleum Ether (1:20) | 89% | Not specified, described as "pure" | [3] |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound derivatives.
Caption: Simplified signaling pathway showing the inhibition of hepsin by this compound derivatives.[7]
References
- 1. LabXchange [labxchange.org]
- 2. Chromatography [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 2-(2-Pyridinyl)-1H-indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of substituted 2-(2-pyridinyl)-1H-indoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted 2-(2-pyridinyl)-1H-indoles, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield in Fischer Indole Synthesis | Unfavorable Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage instead of cyclization.[1] | - Optimize the acid catalyst and reaction temperature empirically.[1] - Consider using a different synthetic route, such as a palladium-catalyzed cross-coupling reaction. |
| Steric Hindrance: Bulky substituents on either the phenylhydrazine or the pyridinyl ketone can impede the reaction.[1] | - Attempt the reaction at a higher temperature to overcome the steric barrier. - If possible, use starting materials with smaller substituents. | |
| Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and reaction-specific.[1] | - Screen a variety of Brønsted and Lewis acids.[2] - Optimize the concentration of the most promising acid catalyst. | |
| Decomposition of Starting Materials or Product: The electron-deficient nature of the pyridine ring can make precursors and products sensitive to harsh acidic conditions and high temperatures. | - Employ milder reaction conditions. - Use protecting groups for sensitive functionalities.[1] | |
| Significant Side Product Formation | Aldol Condensation: Ketones with α-hydrogens can undergo self-condensation under acidic conditions. | - Use an excess of the hydrazine component to favor the formation of the hydrazone. - Add the ketone slowly to the reaction mixture. |
| N-N Bond Cleavage: As mentioned above, this is a common side reaction in the Fischer indole synthesis, especially with electron-rich hydrazines.[1] | - Use a less electron-rich hydrazine if the substitution pattern allows. - Carefully control the reaction temperature. | |
| Formation of Regioisomers: Unsymmetrical ketones can lead to the formation of two different indole regioisomers. | - Use a symmetrical ketone if possible. - If using an unsymmetrical ketone, be prepared to separate the isomers, for example by column chromatography. | |
| Difficulty in Product Purification | High Polarity of the Product: The presence of the pyridine and indole nitrogen atoms makes the final product highly polar, which can lead to poor separation on normal-phase silica gel. | - Use reversed-phase chromatography (e.g., C18 silica). - Employ alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC). - Consider using a mixed-solvent system for column chromatography, possibly with a small amount of a basic modifier like triethylamine to reduce tailing. |
| Multiple Spots on TLC with Similar Rf Values: This can indicate a mixture of product, starting materials, and side products with similar polarities. | - Try different solvent systems for TLC to achieve better separation. - Use a 2D-TLC technique to improve resolution. - If purification by chromatography is challenging, consider recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted 2-(2-pyridinyl)-1H-indoles?
A1: The most common methods include the Fischer indole synthesis and various palladium-catalyzed cross-coupling reactions. The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with a 2-acetylpyridine derivative in the presence of an acid catalyst.[2] Palladium-catalyzed methods, such as Suzuki-Miyaura or Stille cross-coupling, typically involve the reaction of a 2-haloindole with a pyridinylboronic acid or a 2-(tributylstannyl)pyridine, respectively.[3][4] Another modern approach is the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes.[5]
Q2: My Fischer indole synthesis is not working for a specific substituted pyridinyl ketone. What should I do?
A2: If the Fischer indole synthesis fails, consider the electronic and steric properties of your substituents. Electron-donating groups on the phenylhydrazine can promote undesired N-N bond cleavage.[1] If steric hindrance is a likely issue, you might need to increase the reaction temperature or switch to a less hindered starting material. Alternatively, palladium-catalyzed cross-coupling reactions offer a milder and often more versatile approach.[6]
Q3: I am observing a complex mixture of products in my reaction. How can I identify the major side products?
A3: Common side products in the Fischer indole synthesis include those resulting from aldol condensation of the ketone starting material and cleavage of the hydrazine N-N bond.[1] In palladium-catalyzed reactions, side products can arise from homocoupling of the starting materials or incomplete reaction. To identify these, you can use techniques like LC-MS to determine the molecular weights of the components in your mixture and compare them with the expected masses of potential side products.
Q4: What are the key parameters to optimize in a Suzuki-Miyaura cross-coupling for the synthesis of 2-(2-pyridinyl)-1H-indoles?
A4: For a successful Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, base, and solvent system is crucial. For coupling 2-pyridyl nucleophiles, catalysts based on Pd₂(dba)₃ with phosphite or phosphine oxide ligands have shown to be effective.[7] The base (e.g., K₃PO₄, KF) and solvent (e.g., dioxane, THF) should also be optimized for your specific substrates.[7]
Q5: How can I improve the purification of my highly polar 2-(2-pyridinyl)-1H-indole derivative?
A5: Purification of polar pyridinylindoles can be challenging with standard silica gel chromatography. Consider using reversed-phase chromatography (C18). If retention is still poor, Hydrophilic Interaction Liquid Chromatography (HILIC) is a good alternative that uses similar instrumentation.[8] For difficult separations, Supercritical Fluid Chromatography (SFC) or Counter-Current Chromatography (CCC) can also be effective.[8] Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent during normal-phase chromatography can sometimes improve peak shape and separation.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 2-(2-pyridinyl)-1H-indoles and related structures using different synthetic methods.
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Pd(II)-Catalyzed Oxidative Coupling | N-phenyl-2-aminopyridine, diphenylacetylene | 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | 89 | [5] |
| Pd(II)-Catalyzed Oxidative Coupling | N-(4-methoxyphenyl)-2-aminopyridine, diphenylacetylene | 2,3-Diphenyl-1-(4-methoxyphenyl)-1H-indole | 85 | [5] |
| Stille Coupling | 1-Carboxy-2-(tributylstannyl)indole, 2-bromopyridine | 2-(2-Pyridyl)indole | 80 | [3] |
| One-Pot Pd-Catalyzed Heteroannulation | 2-Iodoaniline, phenylacetylene | 2-Phenyl-1H-indole | 69-78 | [9] |
| Condensation Reaction | 2-(4-pyridinyl)malonaldehyde, 3-aminoindazole | 3-(Pyridin-4-yl)pyrimido[1,2-b]indazole | 55 | [10] |
| Suzuki-Miyaura Coupling | 4-bromoanisole, lithium triisopropyl 2-pyridylboronate | 2-(4-methoxyphenyl)pyridine | 74 | [7] |
| Suzuki-Miyaura Coupling | 3,5-(bis-trifluoromethyl)bromobenzene, lithium triisopropyl 2-pyridylboronate | 2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 82 | [7] |
Experimental Protocols
General Procedure for Pd(II)-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridines with Alkynes [5]
A mixture of N-aryl-2-aminopyridine (0.60 mmol), internal alkyne (0.90 mmol), anhydrous CuCl₂ (1.26 mmol, 2.1 equiv), and Pd(CH₃CN)₂Cl₂ (0.024 mmol, 4 mol %) is placed in a Schlenk tube. The tube is evacuated and backfilled with nitrogen. Anhydrous DMF (3 mL) is added via syringe, and the mixture is stirred at 105 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with deionized water and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether).
General Procedure for Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Bromides [7]
To a reaction vessel is added the aryl bromide (1 equiv), the 2-pyridylboronate (1.5 equiv), the base (e.g., KF, 3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1.0-1.5 mol %), and the ligand (e.g., a phosphite or phosphine oxide ligand, L:Pd = 3:1). The vessel is evacuated and backfilled with an inert gas. Dioxane (3 mL/mmol of halide) is added, and the reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Visualizations
Caption: General synthetic workflows for substituted 2-(2-pyridinyl)-1H-indoles.
Caption: Troubleshooting flowchart for the synthesis of 2-(2-pyridinyl)-1H-indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles [mdpi.com]
Technical Support Center: Fischer Indole Synthesis of Pyridinylindoles
Welcome to the technical support center for the Fischer indole synthesis of pyridinylindoles. This resource is designed for researchers, scientists, and professionals in drug development to provide solutions to common challenges encountered during this specific application of the Fischer indolization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyridinylindoles, offering potential causes and actionable solutions.
Q1: Why is the yield of my desired pyridinylindole unexpectedly low?
Potential Causes & Solutions:
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Purity of Starting Materials : The Fischer indole synthesis is highly sensitive to the purity of the initial arylhydrazine and carbonyl compounds. Impurities can lead to a variety of side reactions that consume starting materials and complicate purification.
-
Recommendation : Always use freshly distilled or recrystallized starting materials to minimize impurities.
-
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Suboptimal Catalyst : The choice and concentration of the acid catalyst are critical.[1] Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃) are used, but their effectiveness can vary significantly depending on the specific pyridinylhydrazine and carbonyl partner.[2][3]
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Recommendation : Screen several acid catalysts. Polyphosphoric acid (PPA) and Eaton's reagent are often effective choices. The concentration should also be optimized, as too little acid will result in an incomplete reaction, while too much can promote decomposition.
-
-
Incorrect Reaction Temperature : The reaction often requires elevated temperatures for the key[1][1]-sigmatropic rearrangement to occur.[1] However, temperatures that are too high or reaction times that are too long can cause decomposition of reactants and products.
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Recommendation : Monitor the reaction's progress using thin-layer chromatography (TLC). This will help you determine the optimal temperature and reaction time. Consider using microwave-assisted synthesis, which can often boost yields and dramatically shorten reaction times.
-
-
Oxidative Side Reactions : Pyridinylindoles and their precursors can be sensitive to oxidation, especially at high temperatures.
-
Recommendation : If you suspect oxidative degradation, perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
-
N-N Bond Cleavage : Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to a side reaction involving the cleavage of the N-N bond instead of the desired cyclization.[1][4]
-
Recommendation : If you suspect N-N bond cleavage is the issue, you may need to modify your substrates or explore alternative synthetic routes.
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Q2: My reaction is producing an unexpected regioisomer. How can I control the regioselectivity?
Potential Causes & Solutions:
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Steric and Electronic Effects : When using unsymmetrical ketones, two different regioisomeric indoles can be formed. The outcome is often dictated by a complex interplay of steric hindrance and the electronic properties of the substituents on both the hydrazine and the ketone.
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Recommendation : The regioselectivity can be influenced by the choice of acid catalyst and the reaction medium's acidity.[5] Computational studies have shown that in some cases, one regioisomer is energetically favored, while the pathway to the other leads to decomposition products.[6][7] It may be necessary to empirically screen different acid catalysts and conditions to favor the desired isomer.
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Thermodynamic vs. Kinetic Control : The formation of different regioisomers can be under either thermodynamic or kinetic control.
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Recommendation : Try altering the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures could favor the thermodynamically more stable product.
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Q3: My reaction mixture is turning into a dark, insoluble tar. What's happening and how can I prevent it?
Potential Causes & Solutions:
-
Decomposition : High temperatures and highly acidic conditions can lead to the decomposition and polymerization of starting materials, intermediates, or the final product. This is a common issue in Fischer indole syntheses.
-
Recommendation : Carefully control the reaction temperature and consider a milder acid catalyst. Monitoring the reaction by TLC is crucial to avoid letting it run for too long.
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Side Reactions : Undesirable side reactions, such as aldol condensations or Friedel-Crafts type reactions, can produce polymeric byproducts.[8]
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Recommendation : Optimizing the reaction conditions, including temperature, reaction time, and acid concentration, can help to minimize these side reactions.
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Q4: I'm observing dimeric byproducts in my reaction. How can I minimize their formation?
Potential Causes & Solutions:
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Reaction Concentration : High concentrations of reactants can sometimes favor intermolecular reactions, leading to the formation of dimers.
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Recommendation : Try running the reaction at a lower concentration to disfavor bimolecular side reactions.
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Reactive Intermediates : Certain intermediates in the reaction pathway may be susceptible to dimerization.
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Recommendation : Adjusting the reaction conditions, such as the choice of acid catalyst or temperature, may help to funnel the intermediates down the desired pathway more efficiently, minimizing their lifetime and the opportunity for dimerization.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Fischer indole synthesis of pyridinylindoles?
The most common side reactions include:
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Regioisomer Formation : With unsymmetrical ketones, the formation of a mixture of two regioisomeric indoles is possible.[5]
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Decomposition : Under harsh acidic conditions and high temperatures, starting materials and products can decompose, often forming tarry substances.
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N-N Bond Cleavage : Strong electron-donating groups on the carbonyl component can promote the cleavage of the N-N bond, which competes with the desired cyclization.[4]
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Aldol and Friedel-Crafts Reactions : These can occur as competing pathways, leading to byproducts and reducing the yield of the desired indole.[8]
Q2: How does the position of the nitrogen atom in the pyridine ring affect the reaction?
The position of the nitrogen atom in the pyridinylhydrazine precursor can significantly influence the reaction. The electron-withdrawing nature of the pyridine ring can affect the nucleophilicity of the hydrazine nitrogens and the stability of the intermediates. This can impact the rate of hydrazone formation, the ease of the[1][1]-sigmatropic rearrangement, and the overall yield. The specific effects often need to be determined empirically for each isomer (2-, 3-, or 4-pyridinylhydrazine).
Q3: Which acid catalyst is generally best for this synthesis?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates.[1] However, common and effective catalysts include:
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Brønsted acids : HCl, H₂SO₄, and p-toluenesulfonic acid are frequently used.[3]
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Lewis acids : ZnCl₂, BF₃, and AlCl₃ are also common choices.[2][3]
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Polyphosphoric acid (PPA) : Often a very effective catalyst for driving the reaction to completion.
It is highly recommended to perform small-scale screening experiments with a few different catalysts to identify the best one for your specific system.
Q4: Can the reaction be performed as a one-pot procedure?
Yes, the Fischer indole synthesis is often performed as a one-pot reaction.[5] In this approach, the arylhydrazine and the carbonyl compound are mixed together in the presence of the acid catalyst without isolating the intermediate hydrazone. This can minimize handling losses and improve overall efficiency.
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the outcome of the Fischer indole synthesis. Actual yields are highly substrate-dependent.
| Parameter | Condition | Expected Outcome on Yield | Potential Side Reactions |
| Catalyst | Weak Acid (e.g., Acetic Acid) | Lower yield, slower reaction | Incomplete reaction |
| Strong Brønsted Acid (e.g., H₂SO₄) | Higher yield, faster reaction | Decomposition, tar formation | |
| Lewis Acid (e.g., ZnCl₂) | Variable, often good yields | Can be substrate-specific | |
| Polyphosphoric Acid (PPA) | Often high yields | Can be difficult to work with | |
| Temperature | Too Low | Incomplete reaction, no product | - |
| Optimal (via TLC monitoring) | Maximized yield | Minimized side reactions | |
| Too High | Decreased yield | Decomposition, polymerization | |
| Substituents | Electron-Donating Groups (on hydrazine) | Increased reaction rate | May require milder conditions[9] |
| Electron-Withdrawing Groups (on hydrazine) | Decreased reaction rate | May require harsher conditions[9] | |
| Electron-Donating Groups (on carbonyl) | Decreased yield | Favors N-N bond cleavage[1][4] |
Key Experimental Protocol
General Procedure for the Fischer Indole Synthesis of a Pyridinylindole
This protocol is a general guideline and may require optimization for specific substrates.
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Hydrazone Formation (Optional Isolation) : In a round-bottom flask, dissolve the substituted pyridinylhydrazine (1.0 eq.) and the chosen ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent like ethanol or glacial acetic acid.[9] Stir the mixture, with gentle heating if necessary (e.g., 80°C), for 30-60 minutes. The formation of the hydrazone can be monitored by TLC.[9]
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Indolization : To the flask containing the hydrazone (either isolated or generated in situ), add the acid catalyst (e.g., polyphosphoric acid, or a solution of a Brønsted/Lewis acid). Heat the reaction mixture to the predetermined optimal temperature (often reflux).
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Reaction Monitoring : Monitor the progress of the reaction by TLC until the starting hydrazone is consumed. Reaction times can vary significantly, from minutes to several hours.[9]
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Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate or 1M NaOH solution).[2][9]
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Extraction : Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[9]
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure pyridinylindole.[2]
Visualizations
Reaction Mechanisms and Workflows
Caption: General mechanism of the Fischer indole synthesis.
Caption: Competing pathways in Fischer indole synthesis.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceinfo.com [scienceinfo.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-(2-Pyridinyl)-1H-indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Pyridinyl)-1H-indole derivatives. The information is presented in a question-and-answer format to directly address common stability issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: The main stability issues for this class of compounds are oxidation, photodegradation, and instability under certain pH conditions. The indole ring is susceptible to oxidation, while the pyridine ring can be oxidized to an N-oxide.[1] Many indole derivatives are also sensitive to light.[1]
Q2: How should I properly store solid compounds and stock solutions of this compound derivatives?
A2: For long-term storage, solid compounds should be kept at -20°C or -80°C in a tightly sealed, amber-colored vial to protect them from light and moisture. It is recommended to prepare stock solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles, flash-frozen, and stored at -80°C for no more than one month.[1]
Q3: What are the recommended solvents for dissolving and storing these compounds?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents. For long-term storage of solutions, DMSO is generally preferred due to its ability to minimize degradation. However, if DMSO is known to interfere with a particular biological assay, ethanol can be used, although the solution may be less stable over time.[1]
Q4: How does pH affect the stability of this compound derivatives?
A4: The stability of these compounds can be significantly influenced by pH. The pyridine nitrogen is basic and will become protonated in acidic solutions (typically pH < 5). This protonation alters the electronic properties of the molecule, which can affect its stability and solubility. The indole nitrogen is weakly acidic (pKa ≈ 17) and is generally not significantly affected by typical aqueous buffer conditions. It is advisable to avoid extreme pH conditions during storage and experiments.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This is a common issue that can arise from several factors related to compound stability and handling.
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Possible Cause 1: Compound Degradation. The compound may have degraded during storage or in the assay medium.
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound has been stored correctly (see FAQ 2).
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Prepare Fresh Solutions: Always prepare fresh stock solutions for critical experiments.
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Assess Stability in Assay Buffer: If possible, incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.
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-
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Possible Cause 2: Poor Solubility. The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.
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Troubleshooting Steps:
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Determine Solubility: Experimentally determine the solubility of the compound in your specific assay buffer.
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Use of Solubilizing Agents: If solubility is low, consider the use of co-solvents or other solubilizing agents, ensuring they do not interfere with the assay.
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-
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Possible Cause 3: Compound Interference with Assay Readout. The compound itself may interfere with the detection method of the assay.
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Troubleshooting Steps:
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Run Controls: Test the compound in the absence of the biological target to check for any direct interference with the assay reagents or signal. For example, fluorescent compounds can interfere with fluorescence-based assays.
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Issue 2: Low yields or side product formation during synthesis.
The synthesis of this compound derivatives, often via methods like the Fischer indole synthesis, can be challenging.
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Possible Cause 1: Suboptimal Reaction Conditions. The reaction conditions (temperature, acid catalyst, reaction time) may not be optimal for the specific substrates.
-
Troubleshooting Steps:
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Optimize Catalyst and Temperature: Systematically vary the acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) and the reaction temperature.
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Protecting Groups: Consider using protecting groups for sensitive functional groups on the starting materials.
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-
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Possible Cause 2: Side Reactions. Competing side reactions can reduce the yield of the desired product.
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Troubleshooting Steps:
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Purity of Starting Materials: Ensure the purity of the starting materials, as impurities can lead to unwanted side reactions.
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Inert Atmosphere: For reactions sensitive to oxidation, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
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Stability Data
The following tables provide representative (hypothetical) stability data for a generic this compound derivative based on the known reactivity of the indole and pyridine moieties. Note: Experimental validation is crucial for obtaining precise data for a specific derivative.
Table 1: Stability in Solution under Different pH Conditions
| pH | Temperature (°C) | Duration (hours) | % Degradation (Hypothetical) | Potential Degradation Products |
| 2.0 (0.01 M HCl) | 60 | 24 | 15-25% | Hydrolysis products, N-oxide |
| 7.4 (PBS) | 37 | 24 | < 5% | Minor oxidation products |
| 10.0 (0.01 M NaOH) | 60 | 24 | 5-10% | Ring-opened products |
Table 2: Forced Degradation Study Results
| Stress Condition | Duration (hours) | % Degradation (Hypothetical) | Major Degradation Products Identified by LC-MS |
| 1 M HCl, 60°C | 24 | 30-40% | N-oxide, hydroxylated indole |
| 1 M NaOH, 60°C | 24 | 20-30% | Anthranilate derivatives |
| 3% H₂O₂, RT | 24 | 40-50% | N-oxide, isatin derivatives, di-hydroxylated indole |
| UV light (254 nm), RT | 24 | 25-35% | Photodimers, various oxidation products |
| 60°C (Thermal) | 24 | 5-15% | Minor oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound derivative to identify potential degradation products and degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as acetonitrile or methanol.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (e.g., 254 nm) for 24 hours at room temperature. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an untreated control sample, by a stability-indicating method such as reverse-phase HPLC with UV detection or LC-MS to identify and quantify the parent compound and any degradation products.
-
Protocol 2: LC-MS Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm, coupled with a mass spectrometer for peak identification.
-
Injection Volume: 10 µL.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound derivatives.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Diagram 3: Troubleshooting Logic for Inconsistent Assay Results
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Diagram 4: Hepsin Signaling Pathway in Cancer
Caption: Simplified Hepsin signaling pathway and the inhibitory action of this compound derivatives.
Diagram 5: PPARγ Signaling Pathway in Adipogenesis
Caption: PPARγ signaling pathway activation by this compound derivative agonists.
References
Technical Support Center: Solubility Challenges of 2-(2-Pyridinyl)-1H-indole Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with 2-(2-Pyridinyl)-1H-indole compounds. These heterocyclic structures are a cornerstone in modern drug discovery, but their inherent hydrophobicity often leads to experimental difficulties.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My this compound compound precipitates immediately when I add it to my aqueous assay buffer. What should I do?
Answer:
This is a classic sign of low aqueous solubility. The largely hydrophobic structure of the indole ring system is the primary reason for this poor solubility.[1] Here is a step-by-step approach to troubleshoot this issue:
-
pH Adjustment: The pyridine nitrogen in your compound is weakly basic and can be protonated in acidic conditions.[1] This ionization can significantly increase aqueous solubility.[1] Try adjusting the pH of your buffer to a more acidic range (e.g., pH 2-5) to see if solubility improves.[1]
-
Use of Co-solvents: Water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1] The most common co-solvent is Dimethyl Sulfoxide (DMSO). However, high concentrations can be toxic to cells.[1] It's crucial to keep the final concentration of the co-solvent compatible with your experimental system, often below 0.1% for many cell cultures.[2] Other options include ethanol or polyethylene glycols (PEGs).[1][3]
-
Vigorous Mixing: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add it with vigorous vortexing or stirring to ensure rapid and even dispersion.[2] This can sometimes prevent immediate precipitation by avoiding localized high concentrations.
Question: I'm observing inconsistent results between experiments, even when using the same compound concentration. What could be the cause?
Answer:
Inconsistent results are often linked to compound instability or precipitation over the course of the experiment.
-
Precipitation Over Time: Your compound may be precipitating out of the aqueous media over time, especially if a high concentration of an organic stock solution was used.[2]
-
Solution: Visually inspect your media for any signs of precipitation (cloudiness, particles). If you suspect precipitation, consider lowering the final concentration of your compound.[2] You can also explore using solubility enhancers like cyclodextrins if they are compatible with your experimental setup.[2]
-
-
Compound Degradation: Indole compounds can be susceptible to degradation, particularly through oxidation, which can be accelerated by exposure to light and air.[2] A color change in your solution (e.g., to yellow or pink) is a common indicator of degradation.[2]
-
Solution: Prepare fresh solutions for each experiment. Store stock solutions at low temperatures (-20°C or -80°C), protected from light (using amber vials), and in tightly sealed containers to minimize exposure to air.[2] For long-term storage, aliquoting stock solutions in an inert solvent like anhydrous DMSO and storing them at -80°C under an inert atmosphere (e.g., argon) is recommended.[2]
-
Question: My compound shows promising activity in in vitro assays, but poor efficacy in animal studies. Could this be a solubility issue?
Answer:
Yes, this is a very common problem in drug development. Poor aqueous solubility is a major cause of low oral bioavailability.[4] If the compound cannot dissolve sufficiently in the gastrointestinal tract, it cannot be absorbed into the bloodstream to reach its target.
-
Solution: Formulation Strategies: To improve in vivo absorption, several formulation strategies can be explored with a medicinal chemist or pharmaceutics expert:
-
Salt Formation: For ionizable compounds like those with a pyridine ring, forming a salt can significantly improve aqueous solubility and dissolution rate.[3]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[4]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to create an amorphous solid can prevent crystallization and enhance solubility.
-
Frequently Asked Questions (FAQs)
Why are this compound compounds often poorly soluble?
The core structure consists of a fused bicyclic indole system and a pyridine ring. This entire scaffold is largely rigid, planar, and rich in carbon atoms, making it hydrophobic (lipophilic). This hydrophobicity leads to low solubility in polar solvents like water or aqueous buffers.[1]
What is the difference between kinetic and thermodynamic solubility?
-
Kinetic Solubility is the concentration of a compound that can be achieved by diluting a high-concentration stock solution (usually in DMSO) into an aqueous buffer. It represents a supersaturated state and is often higher than the true equilibrium solubility. Precipitation may occur over time. This is what is typically measured in high-throughput screening.[3][5]
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a more stable and accurate measure, typically determined using the shake-flask method where excess solid is equilibrated with the solvent over a longer period (24-48 hours).[6][7]
What are common co-solvents and their recommended concentrations for cell-based assays?
The choice and concentration of a co-solvent are critical to avoid assay artifacts or cellular toxicity. Always determine the tolerance of your specific experimental system.
| Co-Solvent | Typical Starting Concentration (v/v) | Maximum Tolerated Concentration (Typical) | Notes |
| DMSO | 0.1% - 0.5% | < 1% | Most common, but can be toxic to some cell lines at higher concentrations.[2] |
| Ethanol | 0.1% - 1% | < 1% - 2% | Can be a good alternative to DMSO, but also has toxicity concerns. |
| PEG 300/400 | 0.5% - 2% | < 5% | Generally well-tolerated by many biological systems.[3] |
| Glycerol | 1% - 5% | Variable | Can help stabilize proteins in addition to solubilizing compounds.[8] |
How should I store my stock solutions to ensure maximum stability?
To maximize stability, stock solutions of indole compounds should be stored at low temperatures (frozen at -20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and sealed tightly to minimize air exposure.[2] For long-term storage, prepare aliquots to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment (UV-Vis Spectroscopy)
This method provides a rapid assessment of solubility, suitable for initial screening.
-
Prepare Stock Solution: Create a 10 mM stock solution of your compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of your stock solution in DMSO.
-
Dilution in Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution into a 96-well UV-transparent plate containing a larger volume (e.g., 198 µL) of your aqueous assay buffer. This ensures the final DMSO concentration is consistent and low (e.g., 1%).
-
Incubation: Mix the plate by shaking for 1-2 hours at room temperature.[3]
-
Measurement: Measure the absorbance or light scattering at a specific wavelength (e.g., 620 nm).[3]
-
Analysis: The concentration at which a significant increase in absorbance/scattering is observed indicates the kinetic solubility limit, as the compound has precipitated.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This is the "gold standard" method for determining thermodynamic solubility.[6]
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[9] "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[6][7]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically done by centrifuging the sample at high speed and carefully collecting the supernatant.[6] Filtration can also be used, but one must be cautious of the compound adsorbing to the filter material.[9]
-
Quantification: Dilute the clear supernatant if necessary and determine the concentration of the dissolved compound using a suitable and validated analytical method, such as HPLC or LC-MS.
Visualizations
Caption: A stepwise workflow for addressing compound precipitation.
Caption: Experimental workflow for the Shake-Flask solubility method.
Caption: Inhibition of a protein kinase by a this compound compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: 2-(2-Pyridinyl)-1H-indole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Pyridinyl)-1H-indole. The following information is designed to help you overcome common challenges, particularly the avoidance of undesired N-alkylation in favor of C-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing alkylation reactions on this compound?
The primary challenge in the alkylation of this compound is controlling the regioselectivity. The indole nitrogen (N1) and the carbon at the 3-position (C3) are both nucleophilic, leading to a potential mixture of N-alkylated and C-alkylated products. In some cases, C2-alkylation can also occur.[1] Furthermore, the pyridinyl group at the C2 position can influence the reactivity of the indole ring system, sometimes directing reactions to specific positions or, under certain conditions, leading to decomposition.[2]
Q2: My reaction is yielding predominantly the N-alkylated product, but I want to achieve C-alkylation. What strategies can I employ?
To favor C-alkylation over N-alkylation, several factors in your reaction conditions can be modified:
-
Choice of Base and Solvent: While strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF typically favor N-alkylation by forming the indolate anion, incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][3] Consider using a milder base or a different solvent system.
-
Catalyst Systems: Modern catalytic methods offer significant control over regioselectivity. For instance, while some copper hydride (CuH) catalyst systems with specific ligands are known to provide high N-selectivity, others can steer the reaction towards C3-alkylation.[3][4] Iron catalysts typically promote C3-alkylation.[3]
-
Protecting Groups: A common strategy to prevent N-alkylation is to temporarily protect the indole nitrogen. A variety of protecting groups can be used, such as arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), or trialkylsilyl groups.[5] After the C-alkylation is complete, the protecting group can be removed.
-
Directing Groups: The 2-pyridinyl group itself can act as a directing group. Nickel-catalyzed reactions have been shown to selectively promote C2-alkylation of 1-(pyridin-2-yl)-1H-indole, where the pyridinyl group on the nitrogen directs the alkylation.[2] This highlights the importance of the position of the pyridinyl group. For this compound, where the nitrogen is free, different catalytic systems would be required to direct alkylation away from the nitrogen.
Q3: I am observing dialkylation in my reaction. How can this be minimized?
Dialkylation, where both the nitrogen and a carbon atom are alkylated, can occur under forcing conditions or with highly reactive alkylating agents.[3] To prevent this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent (e.g., 1.05-1.2 equivalents).[3]
-
Slow Addition: Adding the alkylating agent dropwise can help maintain a low concentration and reduce the likelihood of a second alkylation event.[3]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the desired mono-alkylated product has formed.[3]
-
Lower Temperature: Reducing the reaction temperature can help control reactivity and prevent over-alkylation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Exclusive or High N-Alkylation | Reaction conditions favor N-alkylation (e.g., strong base like NaH in DMF). | - Use a milder base. - Change the solvent. - Employ a catalyst system known to favor C-alkylation (e.g., certain iron or copper catalysts). - Protect the indole nitrogen with a suitable protecting group. |
| Low Reaction Yield | - Incomplete deprotonation of the indole N-H. - Poor reactivity of the alkylating agent. - Degradation of starting material or product. | - Ensure anhydrous conditions and purity of reagents. - Use a stronger base if aiming for N-alkylation, or optimize the base for C-alkylation. - Consider a more reactive alkylating agent (e.g., iodide instead of bromide). - Optimize reaction temperature and time. |
| Formation of Multiple Products | - Competing N- and C-alkylation. - Dialkylation. - Side reactions due to substrate instability. | - Refer to solutions for controlling N- vs. C-alkylation. - Control stoichiometry and addition rate of the alkylating agent. - Use milder reaction conditions. |
| No Reaction | - Unreactive alkylating agent. - Inappropriate reaction conditions for the specific substrate. - Deactivation of the catalyst. | - Use a more reactive alkylating halide or add a catalytic amount of potassium iodide.[6] - Screen different solvents, bases, and temperatures. - For catalytic reactions, ensure the catalyst is active and not poisoned by impurities. |
Quantitative Data Summary
The regioselectivity of indole alkylation is highly dependent on the reaction conditions. The following table summarizes how different parameters can influence the outcome.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Notes |
| Base | Strong bases (e.g., NaH, KOtBu) that fully deprotonate the N-H.[1][3] | Milder bases or conditions that lead to incomplete deprotonation.[3] | The choice of base is one of the most critical factors in determining regioselectivity. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO).[1][3][6] | Less polar or non-polar solvents. | Solvent can influence the dissociation of the ion pair and the nucleophilicity of the resulting anion. |
| Temperature | Higher temperatures can sometimes favor N-alkylation.[3][7] | Lower temperatures may favor C-alkylation in some systems. | The effect of temperature can be system-dependent and should be optimized. |
| Catalyst | Certain CuH/ligand systems (e.g., with DTBM-SEGPHOS).[3][4] | Iron catalysts, some CuH/ligand systems (e.g., with Ph-BPE).[3][4] | Catalytic systems offer a high degree of control over regioselectivity. |
| Protecting Group | N/A | Use of N-protecting groups (e.g., Boc, Ts, SEM).[5][8] | This is a definitive way to prevent N-alkylation by blocking the reaction site. |
Experimental Protocols
General Protocol for Selective C2-Alkylation of N-(2-pyridinyl)indole (for comparison)
This protocol is for the N-pyridinyl isomer, illustrating the directing group effect, and would need modification for the title compound.
A nickel-catalyzed method has been reported for the C2-alkylation of 1-(pyridin-2-yl)-1H-indole.[2] The reaction of 1-(pyridin-2-yl)-1H-indole (0.2 mmol) with an alkyl chloride (0.4 mmol) is carried out in the presence of a nickel catalyst such as (thf)2NiBr2 (5 mol%), a ligand like 2,2'-bipyridine (5 mol%), and a strong base like LiHMDS (0.4 mmol) at 60 °C.[2] This demonstrates the directing effect of the N-pyridinyl group towards C2. For this compound, where the nitrogen is free, this specific protocol would likely lead to N-alkylation due to the strong base.
General Protocol for Indole N-Alkylation using Sodium Hydride
This protocol typically favors N-alkylation and serves as a baseline for modification to achieve C-alkylation.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.[3]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
To adapt this protocol to favor C-alkylation, one might consider replacing NaH with a milder base, using a different solvent, or adding a specific catalyst system as detailed in the troubleshooting and quantitative data sections.
Visualizations
Caption: Decision pathway for selective alkylation.
Caption: General experimental workflow for alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni( i )/Ni( iii ) pathway - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01446B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. reddit.com [reddit.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
regioselectivity issues in functionalization of 2-(2-Pyridinyl)-1H-indole
Technical Support Center: Functionalization of 2-(2-Pyridinyl)-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the chemical functionalization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on the this compound scaffold?
A1: The this compound molecule possesses several potential reaction sites, and the regioselectivity is highly dependent on the reaction type. The electron-rich indole ring is generally more reactive towards electrophiles than the electron-deficient pyridine ring.
-
Electrophilic Aromatic Substitution (EAS): The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack.[1][2] This is due to the ability of the indole nitrogen to stabilize the cationic intermediate (Wheland intermediate).[3]
-
Directed Metalation/C-H Activation: The nitrogen atom of the pyridine ring acts as an effective directing group. In directed ortho-metalation (DoM), this typically directs lithiation to the C3 position of the indole ring.[4][5] For transition-metal-catalyzed C-H activation, the pyridinyl group can direct functionalization to the C3 position of the indole.
-
Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic attack than the indole ring, particularly at the C4' and C6' positions.[6] However, this usually requires very strong nucleophiles or activation of the ring (e.g., as an N-oxide). Nucleophilic substitution on the indole ring is uncommon unless a leaving group is present.[7][8]
-
N-Functionalization: The indole nitrogen (N1) is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-acylation.[2]
Q2: How does the pyridinyl substituent affect the typical C3-selectivity of electrophilic substitution on the indole ring?
A2: The 2-pyridinyl group is electron-withdrawing, which slightly deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. However, the C3 position generally remains the most favorable site for substitution under neutral or mild conditions.[2] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyridine nitrogen can be protonated. The resulting pyridinium cation is strongly deactivating, which can slow or prevent substitution on the pyrrole ring and may lead to substitution on the benzene portion of the indole, typically at the C5 position.[9]
Q3: I am attempting a C-H activation/arylation reaction. Which position is most likely to be functionalized?
A3: For transition metal-catalyzed C-H activation, the pyridinyl nitrogen is a powerful directing group. Palladium and Ruthenium catalysts, for example, can coordinate to the pyridine nitrogen, leading to the formation of a metallacycle intermediate that facilitates the cleavage of a nearby C-H bond. For this compound, this process strongly favors functionalization at the C3 position of the indole ring.
Q4: Can I selectively functionalize the pyridine ring without affecting the indole moiety?
A4: Yes, this is possible but requires careful selection of reaction conditions.
-
Halogenation: Direct electrophilic halogenation will preferentially occur on the indole ring. To functionalize the pyridine ring, one strategy is to first protect the indole N1 and C3 positions. An alternative is to use conditions that favor reaction with the electron-deficient pyridine, such as halogenation of the corresponding pyridine N-oxide, which strongly activates the C2' (already substituted) and C6' positions towards electrophilic attack.[10]
-
Nucleophilic Aromatic Substitution (SNAr): If a leaving group is present on the pyridine ring (e.g., a halide at C6'), it can be displaced by nucleophiles. The indole ring is generally unreactive under these conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination
-
Problem: "When I try to brominate this compound with NBS, I get a mixture of products, including bromination at multiple sites and on the pyridine ring."
-
Analysis: The high reactivity of the indole nucleus can lead to over-bromination. Reaction conditions, particularly the presence of acid, can protonate the pyridine ring, altering the electronic properties and leading to undesired side reactions or substitution at other positions like C5 or C6.
-
Solution:
-
Protect the Indole Nitrogen: Protecting the N1 position with a group like Boc (di-tert-butyl dicarbonate) or tosyl (Ts) can improve selectivity and solubility.
-
Use Milder Reagents: Employ milder brominating agents. For instance, using CuBr₂ in acetonitrile can provide higher C3 selectivity compared to NBS in polar protic solvents.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Avoid Strong Acids: Use neutral or buffered conditions to prevent protonation of the pyridine ring.
-
| Reagent | Solvent | Temperature (°C) | Typical Outcome |
| NBS | DMF | 0 - 25 | Primarily C3-bromination, risk of over-bromination. |
| Br₂ | CH₂Cl₂ / Pyridine | 0 | C3-bromination, pyridine acts as acid scavenger. |
| CuBr₂ | Acetonitrile | 25 - 50 | High C3-selectivity. |
| NBS / H₂SO₄ | Acetonitrile | 25 | Risk of C5/C6 substitution due to pyridine protonation. |
Issue 2: Low Yield or Incorrect Regioselectivity in Directed ortho-Metalation (DoM)
-
Problem: "My attempt to lithiate the C3 position using n-BuLi followed by quenching with an electrophile gives a low yield of the desired product and recovery of starting material. I suspect I might be getting lithiation on the pyridine ring."
-
Analysis: While the pyridine nitrogen directs lithiation to the indole C3, competition from lithiation at the pyridine C3' position is possible. Furthermore, the indole N-H is acidic and will be deprotonated first by alkyllithiums. At least two equivalents of the base are required: one for the N-H and one for the C-H. Temperature control is also critical to prevent side reactions.
-
Solution:
-
Use Sufficient Base: Employ at least 2.2 equivalents of n-butyllithium (n-BuLi) to ensure deprotonation of both N1 and C3.
-
Optimize Temperature: Perform the initial N1-deprotonation at a lower temperature (e.g., -78 °C), then allow the reaction to warm slightly (e.g., to 0 °C or 20 °C) to facilitate the slower C3-lithiation. Consult literature for specific protocols as the optimal temperature is substrate-dependent.
-
Use Additives: The addition of TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates and accelerate the rate of metalation, often improving yields and selectivity.[11]
-
Consider Alternative Bases: A more sterically hindered base like lithium diisopropylamide (LDA) may offer different or improved selectivity compared to n-BuLi.[12]
-
Logical Flow for Selective Functionalization
The following diagram illustrates a decision-making process for achieving regioselective functionalization of this compound.
Caption: Decision tree for regioselective functionalization strategies.
Experimental Protocols
Protocol 1: Selective C3-Bromination
This protocol describes the selective bromination of the C3 position using copper(II) bromide.
Materials:
-
This compound
-
Copper(II) Bromide (CuBr₂)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile (to make a 0.1 M solution).
-
Reagent Addition: Add copper(II) bromide (2.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove copper salts, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-2-(2-pyridinyl)-1H-indole.
Protocol 2: N1-Protection with a Boc Group
This protocol details the protection of the indole nitrogen, which can prevent N-functionalization and improve selectivity in subsequent steps.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) in a flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add DMAP (0.1 eq) followed by (Boc)₂O (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Workflow for Directed ortho-Metalation (DoM)
The following diagram outlines the experimental workflow for a typical DoM reaction at the C3 position.
Caption: Experimental workflow for C3-functionalization via DoM.
References
- 1. Electrophilic substitution at the indole [quimicaorganica.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to Rh(III) vs. Pd(II) Catalysis in N-(2-pyridyl)indole Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of N-(2-pyridyl)indoles, a privileged scaffold in medicinal chemistry, is of significant interest. This guide provides an objective comparison of two prominent catalytic systems for this transformation: Rhodium(III) and Palladium(II) catalysis, supported by experimental data and detailed protocols.
A direct comparison of the two catalytic systems reveals that Palladium(II) catalysis offers notable advantages in terms of substrate scope and the cost-effectiveness of the catalyst.[1][2][3] While both metals effectively catalyze the synthesis of N-(2-pyridyl)indoles through C-H activation, the readily available and less expensive palladium catalysts make the process more economical.[2][3]
Performance Comparison: Rh(III) vs. Pd(II) Catalysis
The following table summarizes the key quantitative data for representative Rh(III) and Pd(II) catalyzed syntheses of N-(2-pyridyl)indoles. The data highlights the efficiency of the Pd(II) system under optimized conditions.
| Parameter | Rh(III) Catalysis | Pd(II) Catalysis |
| Catalyst | [CpRhCl₂]₂/AgSbF₆ | Pd(MeCN)₂Cl₂ |
| Catalyst Loading | 10 mol% [CpRhCl₂]₂ / 20 mol% AgSbF₆ | 4 mol % |
| Oxidant | - (oxidative addition) | CuCl₂ (2.1 equiv) or O₂ (1 atm) with CuCl₂ (20 mol%) |
| Solvent | Dry DCE | Anhydrous DMF |
| Temperature | 85 °C | 105 °C |
| Reaction Time | 4 days | 12 h |
| Yield | 27% (for a specific substrate) | up to 89% |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of N-(2-pyridyl)indoles using both Rh(III) and Pd(II) catalysts.
Rh(III)-Catalyzed Synthesis of N-pyrrolidinyl-2-(2-nitrostyryl)indole-3-carboxamide
This protocol describes the C2 alkylation of an indole derivative with a β-nitrostyrene, a reaction mechanistically related to the formation of N-(2-pyridyl)indoles through C-H activation.
Procedure: A mixture of N-pyrrolidinylindolecarboxamide (0.15 mmol), β-nitrostyrene (0.1 mmol), [Cp*RhCl₂]₂ (10 mol%), and AgSbF₆ (20 mol%) in dry DCE (1.5 mL) is stirred under a nitrogen atmosphere at 85 °C for four days.[4]
Pd(II)-Catalyzed Synthesis of 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole
This procedure details the synthesis of a specific N-(2-pyridyl)indole via oxidative coupling.
Procedure: N-phenyl-2-aminopyridine (0.60 mmol), diphenylacetylene (0.90 mmol), anhydrous CuCl₂ (1.26 mmol), and Pd(MeCN)₂Cl₂ (4 mol %) are combined in a 10 mL Schlenk tube.[1][2] The tube is filled with nitrogen, and anhydrous DMF (3 mL) is added via syringe. The mixture is then stirred at 105 °C for 12 hours.[1][2] Following the reaction, the mixture is diluted with deionized water and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, and the solvent is removed under vacuum. The product is purified by flash column chromatography on silica gel.[1][2]
Visualizing the Catalytic Processes
The following diagrams illustrate the general experimental workflow and the proposed catalytic cycles for both Rh(III) and Pd(II) systems.
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-(2-pyridyl)indoles.
Catalytic Cycles
The synthesis of N-(2-pyridyl)indoles via both Rh(III) and Pd(II) catalysis proceeds through a C-H activation mechanism. The pyridyl group on the indole nitrogen acts as a directing group, facilitating the metallation at the ortho-position of the N-aryl ring.
Caption: Proposed catalytic cycles for Rh(III) and Pd(II) in N-(2-pyridyl)indole synthesis.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N-(2-pyridyl)indoles via Pd(II)-catalyzed oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rh(III)‐Catalyzed C‐2 Alkylation of Indoles followed by a Post‐Synthetic Modification via the Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(2-Pyridinyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-pyridinyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer and enzyme-inhibitory properties. The information is compiled from recent studies, with a focus on quantitative data and experimental methodologies to aid in the rational design of new therapeutic agents.
Core Structure and Numbering
The fundamental structure consists of a pyridine ring attached to the 2-position of an indole moiety. The numbering of the indole and pyridine rings is crucial for understanding the substitution patterns discussed in the SAR studies.
Caption: General chemical structure of this compound.
Anticancer Activity
Derivatives of the this compound scaffold have shown significant potential as anticancer agents through various mechanisms, including the induction of a rare form of cell death known as methuosis, microtubule disruption, and inhibition of key kinases involved in cancer progression.
Indolyl-Pyridinyl-Propenones: Methuosis Induction and Microtubule Disruption
A notable class of derivatives are the indolyl-pyridinyl-propenones, which are indole-based chalcones. The lead compound in this series, MOMIPP , induces methuosis, a non-apoptotic form of cell death characterized by the formation of large, fluid-filled vacuoles.
Key SAR Findings: [1]
-
Indole C5-Position: A methoxy group at the C5-position of the indole ring is a key feature for optimal methuosis-inducing activity.
-
Indole N1-Position: The presence of a hydrogen on the indole nitrogen (N-H) is important for activity.
-
Indole C2-Position: Substitutions at the C2-position of the indole can dramatically switch the cytotoxic mechanism from methuosis to microtubule disruption, often with a significant increase in potency (up to 100-fold). For instance, replacing the C2-methyl group with larger or more complex substituents can favor microtubule disruption.
-
Pyridine Ring: The pyridine ring is an essential part of the pharmacophore.
Quantitative Data: Antiproliferative Activity of Indolyl-Pyridinyl-Propenone Derivatives [1]
| Compound | Indole C2-Substituent | Indole C5-Substituent | Cytotoxicity (GI50, µM) in U251 Glioblastoma Cells | Primary Mechanism |
| MOMIPP (1a) | -CH3 | -OCH3 | ~2.5 | Methuosis |
| Analog with C2-hydroxypropyl | -CH(OH)CH2CH3 | -OCH3 | Potent | Methuosis |
| Various C2-substituted analogs | Various | -OCH3 | Nanomolar to low micromolar | Microtubule Disruption |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., U251 glioblastoma cells) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 value, the concentration at which cell growth is inhibited by 50%, is then calculated.
Logical Relationship: Switch in Cytotoxic Mechanism
Caption: SAR demonstrating the switch in mechanism based on indole C2-substitution.
Kinase Inhibition
The this compound scaffold is also a core component of potent kinase inhibitors, which are crucial in cancer therapy as they can block signaling pathways that drive tumor growth.
Target: Hepsin [2]
Hepsin, a type II transmembrane serine protease, is a target in prostate cancer. Structure-guided design has led to potent 2-(pyridin-2-yl)-1H-indole inhibitors.
Key SAR Findings:
-
Amidine Group: An amidine group at the C5-position of the indole ring interacts with the S1 pocket of hepsin.
-
Cyclohexyl Group: A cyclohexyl group on the pyridine ring projects towards the S1' site, enhancing potency.
-
Tertiary Hydroxyl Group: A hydroxyl group on the cyclohexyl moiety can interact with the His57 residue in the enzyme's active site.
Quantitative Data: Hepsin Inhibitory Activity [2]
| Compound | Pyridine Ring Substituent | Indole Ring Substituent | Hepsin Ki (µM) |
| Compound 8 | 6-(1-hydroxy-cyclohexyl) | 5-carboxamidine | 0.1 |
| Compound 10 | 6-(1-fluoro-cyclohexyl) | 5-carboxamidine | 0.1 |
Experimental Protocol: Hepsin Inhibition Assay (Enzymatic Assay)
-
Enzyme and Substrate Preparation: Recombinant human hepsin and a fluorogenic peptide substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: Hepsin is pre-incubated with various concentrations of the test compounds for a defined period to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.
-
Fluorescence Monitoring: The increase in fluorescence due to substrate cleavage is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Signaling Pathway: Role of Hepsin in Cancer Progression
Caption: Simplified pathway showing Hepsin's role in activating HGF and promoting cancer progression.
Neurological Activity
Nociceptin Opioid Receptor (NOP) Ligands
The 2-substituted N-piperidinyl indole scaffold has been explored for its activity on opioid receptors, particularly the nociceptin receptor (NOP), which is involved in pain modulation.
Key SAR Findings: [3]
-
Substitution Position: Shifting the N-piperidinyl substituent from the 3-position to the 2-position of the indole ring enhances NOP binding affinity and converts partial agonists into full agonists.
-
Receptor Selectivity: 2-substituted derivatives show increased binding affinity for the mu-opioid receptor (MOP) compared to their 3-substituted counterparts, leading to bifunctional NOP/MOP ligands.
Quantitative Data: Opioid Receptor Binding Affinity [3]
| Compound | Indole Substitution | NOP Ki (nM) | MOP Ki (nM) | Agonist Activity at NOP |
| Analog 1 | 3-substituted | 0.34 | >100 | Partial Agonist |
| Compound 10 | 2-substituted | 0.23 | <1 | Full Agonist |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target opioid receptor (e.g., NOP, MOP) are prepared from cultured cells or animal tissues.
-
Assay Setup: Membranes are incubated with a specific radioligand (e.g., [³H]nociceptin for NOP) and various concentrations of the unlabeled test compound.
-
Incubation and Termination: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
Experimental Workflow: From Synthesis to Activity
Caption: General workflow from chemical synthesis to biological evaluation and SAR analysis.
Conclusion
The this compound scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and mechanism of action. For anticancer applications, substitutions on the indole ring can dictate the mode of cell death, while in other contexts, they can fine-tune enzyme inhibition or receptor agonism. This comparative guide, with its summarized data and experimental protocols, serves as a valuable resource for researchers aiming to design the next generation of drugs based on this promising heterocyclic motif.
References
- 1. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(2-Pyridinyl)-1H-indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-pyridinyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have been extensively explored as potential therapeutic agents, particularly in the field of oncology. This guide provides an objective comparison of the biological activities of various this compound analogs, supported by experimental data from published studies.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for the biological activity of selected this compound analogs, focusing on their anticancer and kinase inhibitory properties.
Table 1: Anticancer Activity of Indolyl-pyridinyl-propenone Analogs
| Compound | R1 | R2 | Cell Line | GI50 (μM) | Reference |
| 1a (MOMIPP) | 5-OCH3 | 2-CH3 | U251 Glioblastoma | 0.2 | [1][2] |
| 2j | 5-OCH3 | 2-CF3 | U251 Glioblastoma | ~0.02 | [1] |
| 2a | H | H | U251 Glioblastoma | >20 | [1] |
| 2b | 5-F | H | U251 Glioblastoma | 1.8 | [1] |
| 2c | 5-Cl | H | U251 Glioblastoma | 0.9 | [1] |
| 2d | 5-Br | H | U251 Glioblastoma | 0.6 | [1] |
Table 2: Dual EGFR/SRC Kinase Inhibitory Activity and Cytotoxicity of Novel Indole Derivatives
| Compound | EGFR IC50 (μM) | SRC IC50 (μM) | A549 (Lung) % Cell Death | MCF7 (Breast) % Cell Death | PC3 (Prostate) % Cell Death | Reference |
| 16 | Not Specified | Not Specified | >50 | >50 | >50 | [3] |
| Osimertinib | Not Specified | Not Specified | >50 | >50 | >50 | [3] |
| Dasatinib | Not Specified | Not Specified | >50 | >50 | >50 | [3] |
| Cisplatin | Not Specified | Not Specified | >50 | >50 | >50 | [3] |
Note: The study states that most compounds caused more than 50% cell death and compound 16 showed strong cytotoxicity, but specific IC50 values for cytotoxicity were not provided in the abstract.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., U251, A549, MCF7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against specific kinases.
Materials:
-
Purified kinase enzyme (e.g., EGFR, SRC)
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., phosphospecific antibody, streptavidin-conjugated reporter)
-
384-well plates
Procedure:
-
Add the kinase, substrate, and serially diluted test compounds to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add detection reagents to quantify the amount of phosphorylated substrate.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Methuosis Induction and Quantification Assay
This protocol is used to identify and quantify the induction of methuosis, a form of non-apoptotic cell death.
Materials:
-
Glioblastoma cell line (e.g., U251)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Phase-contrast microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds.
-
Acquire phase-contrast images of the cells at different time points (e.g., 24, 48 hours).
-
Visually inspect the cells for the characteristic features of methuosis, such as the accumulation of large, phase-lucent cytoplasmic vacuoles.
-
To quantify methuosis, use image analysis software to measure the total area of vacuolization per cell or the percentage of vacuolated cells in the population.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound analogs.
References
In Vitro Anticancer Activity of 2-(2-Pyridinyl)-1H-indole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of 2-(2-Pyridinyl)-1H-indole compounds and their derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its combination with a pyridine moiety has yielded promising candidates for cancer therapy.[1][2] This document summarizes quantitative data on their cytotoxic effects, details key experimental protocols for their validation, and illustrates the potential signaling pathways involved in their mechanism of action.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of various indole and pyridine-containing compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for several 2-arylpyridylindole derivatives and other related compounds, providing a comparative overview of their anticancer potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-arylpyridylindole derivative 1 | A549 (Lung) | 1.18 ± 0.25 | [3] |
| 2,3-arylpyridylindole derivative 2 | A549 (Lung) | 0.87 ± 0.10 | [3] |
| Pyridone derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 | [3] |
| Pyridine derivative 2 | HepG2 (Liver) | >10 | [3] |
| Indole-pyridine chalcone 26 | MD-MBA-231 (Breast) | 0.764 | [4] |
| Pyrido-indole-one 9c | MCF-7 (Breast) | 4.34 ± 0.31 | [5] |
| Pyrido-indole-one 9c | 4T1 (Breast) | 3.71 ± 0.39 | [5] |
| Pyrido-indole-one 9c | MDA-MB-231 (Breast) | 0.77 ± 0.03 | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vitro anticancer activity studies. The following are standard protocols for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation and staining of cells with propidium iodide (PI) to analyze the cell cycle distribution.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat them with various concentrations of the this compound compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound compounds for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Mandatory Visualization
Experimental Workflow for In Vitro Anticancer Activity Validation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and mechanism study of a novel indole-pyridine chalcone derivative as antiproliferative agent against tumor cells through dual targeting tubulin and HK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 2-(2-Pyridinyl)-1H-indole Based Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The 2-(2-Pyridinyl)-1H-indole scaffold has emerged as a versatile and privileged structure in the design of ligands for transition metal catalysis. These ligands, typically coordinating to metal centers through the pyridine and indole nitrogen atoms, offer a tunable electronic and steric environment that can significantly influence the efficiency and selectivity of catalytic transformations. Their rigid backbone and potential for modification at various positions on both the indole and pyridine rings make them attractive candidates for developing novel catalysts. This guide provides a comparative study of a series of N-heterocyclic indolyl ligands, focusing on their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1]
Ligand Synthesis and Characterization
The synthesis of these indolyl-based ligands generally involves a multi-step process, beginning with the construction of a functionalized indole core, often via Fischer-indole synthesis, followed by the introduction of N-heterocyclic substituents through cross-coupling reactions like the Stille coupling.[2][3] The modularity of this approach allows for the systematic variation of the heterocyclic moieties to fine-tune the ligand properties.
A series of N-heterocyclic indolyl ligand precursors, designated L¹H-L⁵H, have been synthesized to explore the impact of different substituents on catalytic performance. These precursors are subsequently treated with palladium(II) acetate to form the active palladium complexes.[4][5]
Caption: General workflow for the synthesis of 2,7-disubstituted pyridinyl-indole ligands and their palladium complexes.
Experimental Protocol: Synthesis of 2-Py-7-Py-IndH (L³H)
The following protocol is a representative example for the synthesis of a di-pyridinyl indole ligand precursor via Stille coupling.[3]
-
Reaction Setup: To a flask, add 2-(pyridin-2-yl)-7-bromo-1H-indole (0.54 g, 2.0 mmol) and Pd(PPh₃)₄ (0.12 g, 5 mol%).
-
Reagent Addition: Under a nitrogen atmosphere, add 2-(tributylstannyl)pyridine (0.84 mL, 2.6 mmol) and 5 mL of toluene.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and maintain for two days.
-
Workup: After cooling, remove all volatile components under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (using an ethyl acetate/hexane 1:5 mixture as the eluent).
-
Isolation: Remove the solvent from the collected fractions to yield the final product as a yellow solid.[3]
Comparative Catalytic Performance
The catalytic activity of five distinct palladium complexes, each featuring a different indolyl-based ligand (L¹-L⁵), was evaluated in the Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid. The results provide clear insights into the structure-activity relationship of these ligands.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki Coupling of 4-Bromoanisole and Phenylboronic Acid
The performance of palladium complexes 1-5 , derived from ligands L¹H-L⁵H, is summarized below. The data highlights the conversion percentages under varying conditions, allowing for a direct comparison of their catalytic efficacy.
| Complex | Ligand Structure (Indole Substituents) | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Conversion (%)[4] |
| 1 | 2-(Pyridin-2-yl), N-(Pyridin-2-yl) | 1.0 | 1 | 70 | 23 |
| 2 | 2-(Pyrazol-1-yl), N-(Pyridin-2-yl) | 1.0 | 1 | 70 | 25 |
| 3 | 2-(Pyridin-2-yl), 7-(Pyridin-2-yl) | 1.0 | 1 | 70 | 96 |
| 4 | 2-(Pyrazol-1-yl), 7-(Pyridin-2-yl) | 1.0 | 1 | 70 | 53 |
| 5 | 2-(Oxazolin-2-yl), 7-(Pyridin-2-yl) | 1.0 | 1 | 70 | 20 |
| 3 | 2-(Pyridin-2-yl), 7-(Pyridin-2-yl) | 0.5 | 0.5 | 70 | 94 |
| 3 | 2-(Pyridin-2-yl), 7-(Pyridin-2-yl) | 1.0 | 24 | RT | 87 |
| 4 | 2-(Pyrazol-1-yl), 7-(Pyridin-2-yl) | 1.0 | 24 | RT | 3 |
Analysis: The data clearly demonstrates the superior performance of Complex 3 , which incorporates a ligand with pyridinyl functionalities at both the 2- and 7-positions of the indole ring.[4] This complex achieved a 96% conversion within just one hour at 70 °C. In contrast, complexes with other heterocyclic systems like pyrazole (Complex 4 ) or oxazoline (Complex 5 ) at the 2-position showed significantly lower activity (53% and 20%, respectively).[4] Furthermore, Complex 3 remained highly active even at a reduced catalyst loading (0.5 mol%) and could facilitate the reaction at room temperature, achieving 87% conversion, conditions under which Complex 4 was nearly inactive.[4] This suggests that the di-pyridinyl substitution pattern on the indole core is crucial for high catalytic activity in this system.
Experimental Protocol: General Procedure for Suzuki Coupling
The following is a typical experimental protocol for the palladium-catalyzed Suzuki-Miyaura reaction using the indolyl-based complexes.[4]
-
Reaction Setup: In a vial, combine 4-bromoanisole (0.187 g, 1.0 mmol), phenylboronic acid (0.146 g, 1.2 mmol), and K₂CO₃ (0.276 g, 2.0 mmol).
-
Catalyst Addition: Add the specified palladium complex (e.g., Complex 3 , 1 mol%).
-
Solvent Addition: Add 3 mL of a 1:1 mixture of THF/H₂O.
-
Reaction Conditions: Stir the mixture at the specified temperature (e.g., 70 °C or room temperature) for the designated time.
-
Analysis: Monitor the reaction progress and determine the final conversion percentage using Gas Chromatography (GC) analysis.
Conclusion: The comparative study of this compound based ligands reveals a strong structure-activity relationship in the context of palladium-catalyzed Suzuki-Miyaura coupling. The ligand featuring pyridinyl groups at both the 2- and 7-positions of the indole scaffold (L³H) yields a significantly more active catalyst (Complex 3 ) than analogues bearing pyrazole or oxazoline moieties.[4] This superior performance underscores the importance of the specific N-heterocyclic donors in the ligand design. These findings provide valuable guidance for researchers and drug development professionals in the rational design of next-generation catalysts for cross-coupling and other important organic transformations.
References
- 1. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Tale of Two Fates: Indolyl-Pyridinyl-Propenones as Inducers of Methuosis versus Microtubule Disruption
A Comparative Guide for Researchers in Oncology and Drug Discovery
The indolyl-pyridinyl-propenone scaffold has emerged as a fascinating and versatile platform in the development of novel anticancer agents. Depending on the chemical substitutions on the indole ring, these compounds can elicit distinct cytotoxic responses, either inducing a non-apoptotic form of cell death known as methuosis or acting as potent microtubule-disrupting agents. This guide provides a comprehensive comparison of these two activities, supported by experimental data, detailed protocols, and visual workflows to aid researchers in this field.
Introduction to Dueling Mechanisms
Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[1][2] This unique cell death pathway is of particular interest for treating cancers that have developed resistance to traditional apoptosis-inducing chemotherapeutics.[2] The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) , is a well-characterized inducer of methuosis.[1][3]
On the other hand, microtubule-targeting agents (MTAs) are a cornerstone of cancer therapy.[4][5] They interfere with the dynamics of microtubule polymerization and depolymerization, which are critical for cell division, leading to mitotic arrest and cell death.[4][5] Remarkably, specific chemical modifications to the indolyl-pyridinyl-propenone backbone can switch the compound's activity from methuosis induction to potent microtubule disruption, often with a significant increase in cytotoxic potency.[1]
Comparative Analysis of Biological Activity
The biological activity of various indolyl-pyridinyl-propenone analogs has been evaluated in U251 human glioblastoma cells. The half-maximal growth inhibitory concentration (GI50) serves as a key metric for comparing the cytotoxic potency of these compounds. Below is a summary of the data, highlighting the structure-activity relationship that dictates the shift from methuosis induction to microtubule disruption.
| Compound | R1 Substituent | R2 Substituent | GI50 (µM) in U251 Cells | Primary Cellular Phenotype |
| 1a (MOMIPP) | -OCH3 | -CH3 | 1.5 | Methuosis |
| 2a | -H | -CH3 | 3.8 | Vacuolization without cell death |
| 2c | -F | -CH3 | 5.2 | Vacuolization without cell death |
| 2e | -Cl | -CH3 | 4.1 | Vacuolization without cell death |
| 2f | -Br | -CH3 | 3.5 | Vacuolization without cell death |
| 2g | -OCH3 | -CH2CH2CH2OH | 2.1 | Methuosis |
| 2j | -OCH3 | -CF3 | 0.032 | Microtubule Disruption |
| 2l | -OCH3 | -CO2CH3 | 0.015 | Microtubule Disruption |
| 2m | -OCH3 | -CO2CH2CH3 | 0.018 | Microtubule Disruption |
Data summarized from "Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity"[1].
As the data indicates, substitutions at the 2-indolyl position (R2) dramatically influence the biological outcome. While a methyl group (as in MOMIPP) or a hydroxypropyl group leads to methuosis, replacing it with an electron-withdrawing trifluoromethyl or an ester group redirects the compound's activity towards microtubule disruption, accompanied by a 50- to 100-fold increase in potency.[1]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and the experimental approaches to differentiate between methuosis and microtubule disruption, the following diagrams are provided.
References
- 1. Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Analysis of Novel 2-Pyrimidinylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Among the diverse heterocyclic scaffolds explored, 2-pyrimidinylindole derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various novel 2-pyrimidinylindole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the identification and development of next-generation cancer therapeutics.
Comparative Cytotoxic Activity of 2-Pyrimidinylindole and Related Derivatives
The cytotoxic potential of novel 2-pyrimidinylindole derivatives and structurally related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values, key indicators of cytotoxic potency, are summarized in the tables below. These values, collated from recent studies, facilitate a direct comparison of the efficacy of these compounds.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Indolyl-pyrimidine Hybrids | ||||
| 4g | MCF-7 (Breast) | 5.1 ± 1.14 | 5-FU | Not specified |
| 4g | HepG2 (Liver) | 5.02 ± 1.19 | Erlotinib | Not specified |
| 4g | HCT-116 (Colon) | 6.6 ± 1.40 | ||
| Oxindole linked Indolyl-pyrimidine Derivatives | ||||
| 8e | PA-1 (Ovarian) | 2.43 ± 0.29 | Doxorubicin | Not specified |
| Indolylpyrimidines and Indolylpyrazines | ||||
| 8 | IGROV1 (Ovarian) | < 0.01 | ||
| 7, 9, 10, 15, 21 | Various | Low µM range | ||
| Pyrido[2,3-d]pyrimidine Derivatives | ||||
| 5a | HCT 116 (Colon) | 1.09 ± 0.61 | Raltitrexed | 1.02 ± 0.51 |
| 5a | MCF-7 (Breast) | 5.54 ± 0.81 | Raltitrexed | 1.88 ± 0.61 |
| 5a | Hep G2 (Liver) | 6.44 ± 0.91 | Raltitrexed | 1.30 ± 0.89 |
| 5a | PC-3 (Prostate) | 5.12 ± 0.65 | Raltitrexed | 2.09 ± 0.67 |
| 5f | HCT 116 (Colon) | 1.03 ± 0.96 | Raltitrexed | 1.02 ± 0.51 |
| 5f | MCF-7 (Breast) | 3.09 ± 0.52 | Raltitrexed | 1.88 ± 0.61 |
| 5f | Hep G2 (Liver) | 4.12 ± 0.59 | Raltitrexed | 1.30 ± 0.89 |
| 5f | PC-3 (Prostate) | 7.06 ± 0.60 | Raltitrexed | 2.09 ± 0.67 |
| Pyridino[2,3-f]indole-4,9-dione Derivatives | ||||
| 5 | XF 498 (CNS) | 0.006 µg/mL | Doxorubicin | 0.012 µg/mL |
| 5 | HCT 15 (Colon) | 0.073 µg/mL | Doxorubicin | 0.264 µg/mL |
| 7 | HCT 15 (Colon) | 0.065 µg/mL | Doxorubicin | 0.264 µg/mL |
Experimental Protocols for Cytotoxicity Assessment
The determination of the cytotoxic activity of the 2-pyrimidinylindole derivatives was primarily conducted using two robust and widely accepted colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a quantitative colorimetric method to assess cell viability.[1] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-pyrimidinylindole derivatives) and a positive control (e.g., doxorubicin) for a specified duration (typically 48-72 hours).
-
MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[5] It is a reliable and sensitive method for cytotoxicity screening.[5][6]
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.[5][7]
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[5][7]
-
Washing: Unbound dye is removed by washing the plates five times with 1% acetic acid.[7]
-
Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized by adding 10 mM Tris base solution.[5][7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.[5]
-
Data Analysis: The GI50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have indicated that the cytotoxic effects of 2-pyrimidinylindole derivatives are mediated through the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase.[8]
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Apoptosis signaling pathways induced by 2-pyrimidinylindole derivatives.
G2/M Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Some 2-pyrimidinylindole derivatives have been shown to arrest the cell cycle at this checkpoint, leading to the inhibition of cell proliferation.[8]
Caption: G2/M cell cycle arrest pathway induced by 2-pyrimidinylindole derivatives.
Conclusion
Novel 2-pyrimidinylindole derivatives represent a promising avenue for the development of new anticancer drugs. The data presented in this guide highlight the potent cytotoxic activity of several of these compounds against a variety of cancer cell lines. Their mechanism of action, involving the induction of apoptosis and cell cycle arrest, underscores their potential as effective therapeutic agents. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to advance their development towards clinical applications. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and selection of lead compounds for further preclinical and clinical evaluation.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
A Comparative Guide to the Metabolic Stability of 2-(2-Pyridinyl)-1H-indole Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-pyridinyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. A critical parameter in the development of drug candidates based on this scaffold is their metabolic stability, which significantly influences their pharmacokinetic profile and overall therapeutic efficacy. This guide provides a comparative overview of the metabolic stability of this compound derivatives and related analogs, supported by experimental data from various studies. The focus is on in vitro metabolic stability, primarily determined using liver microsomes, which are a standard preclinical tool for assessing phase I metabolism.
Key Metabolic Stability Parameters
The metabolic stability of a compound is typically quantified by two key parameters derived from in vitro assays:
-
Half-life (t½): The time required for the concentration of the parent compound to decrease by half. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of physiological factors like blood flow. It is expressed as the volume of liver blood cleared of the drug per unit time per unit of liver tissue or protein. A lower CLint value signifies higher metabolic stability.
Quantitative Comparison of Metabolic Stability
The following tables summarize the in vitro metabolic stability data for various indole and pyridine-containing compounds from different studies. It is important to note that these compounds are not all from a single homologous series of 2-(2-pyridinyl)-1H-indoles, and the experimental conditions may vary between studies. Therefore, direct comparisons should be made with caution. The data serves to illustrate how structural modifications can influence metabolic stability.
Table 1: Metabolic Stability of Indole and Indazole Carboxamide Analogs in Pooled Human Liver Microsomes (pHLM) and Hepatocytes (pHHeps) [1][2]
| Compound | Core Scaffold | t½ in pHLM (min) | CLint in pHLM (mL/min/kg) | t½ in pHHeps (min) | CLint in pHHeps (mL/min/kg) |
| (S)-AB-FUBINACA | Indazole | 118 ± 28 | 13.7 ± 4.06 | 76 ± 24 | 110 ± 34.5 |
| (S)-AMB-FUBINACA | Indazole | 0.60 ± 0.02 | 2944 ± 95.9 | 2.50 ± 0.55 | 3216 ± 607 |
| 5F-MDMB-PICA | Indole | - | - | - | - |
| MDMB-4en-PICA | Indole | - | - | - | - |
Data from a systematic in vitro pharmacokinetic study of synthetic cannabinoid receptor agonists. This table highlights the significant impact of substitutions on the metabolic stability within a class of indole-containing compounds. The study noted that indole-containing structures were generally less metabolically reactive than their indazole counterparts.[1]
Table 2: Metabolic Stability of a Pyridine-Containing Compound in Liver Microsomes [3]
| Compound | Species | % Remaining at 60 min | CLint (mL/min/mg protein) |
| NHPPC¹ | Rat | 42.8% | 0.0233 |
| Dog | 0.8% | 0.1204 | |
| Human | 42.0% | 0.0214 |
¹NHPPC: N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide. This data for a pyridine-containing compound provides a reference for the metabolic stability of a different heterocyclic scaffold.
Experimental Protocols
The following is a generalized experimental protocol for a typical in vitro metabolic stability assay using liver microsomes, based on information from multiple sources.[2][4][5][6]
Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test Compounds and Positive Controls: Stock solutions typically prepared in DMSO.
-
Liver Microsomes: Pooled from multiple donors (e.g., human, rat, mouse) to average out individual variability. Stored at -80°C.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). This system continuously generates NADPH, a necessary cofactor for many cytochrome P450 enzymes.
-
Reaction Buffer: Typically 100 mM potassium phosphate buffer, pH 7.4.
-
Quenching Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
Incubator: Capable of maintaining a constant temperature of 37°C.
-
Analytical Instrument: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) for sensitive and specific quantification of the test compound.
2. Incubation Procedure:
-
Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in reaction buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, combine the liver microsome suspension and the test compound (at a final concentration typically around 1 µM). Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the pre-incubated mixture.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination of Reaction: Immediately add the aliquot to a tube or well containing the ice-cold quenching solution. The organic solvent precipitates the proteins and stops the enzymatic reaction.
3. Sample Analysis:
-
Protein Precipitation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant, which contains the remaining test compound and any metabolites, to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The amount of the parent compound remaining at each time point is quantified by comparing its peak area to that of the internal standard.
4. Data Analysis:
-
Depletion Curve: Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Elimination Rate Constant (k): Determine the slope of the linear portion of the depletion curve. The slope is equal to -k.
-
Half-life (t½): Calculate the half-life using the formula: t½ = 0.693 / k.
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualizing the Experimental Workflow and Metabolic Pathways
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of an in vitro microsomal metabolic stability assay.
Potential Metabolic Pathways of Indole Derivatives
The indole nucleus is susceptible to oxidation by cytochrome P450 enzymes at various positions. The pyridinyl group can also undergo metabolism. Understanding these potential "metabolic soft spots" is crucial for designing more stable analogs.
Caption: Potential Phase I metabolic pathways for this compound.
Strategies to Enhance Metabolic Stability
When a lead compound exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to block or slow down its metabolism.
-
Blocking Metabolic Hotspots: Introducing substituents, such as fluorine or a methyl group, at positions prone to oxidation can sterically hinder the approach of metabolizing enzymes.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can improve stability while maintaining biological activity. For example, replacing a phenyl ring with a pyridine or other heterocycle can alter metabolic susceptibility.[3]
-
Conformational Restriction: Modifying the molecule to adopt a conformation that is less favorable for binding to metabolizing enzymes can also enhance stability.
By systematically applying these strategies and evaluating the metabolic stability of the resulting analogs, researchers can optimize the pharmacokinetic properties of this compound derivatives for the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]
- 3. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Pyridinyl)-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Pyridinyl)-1H-indole was located. The following guidance is synthesized from SDSs of structurally similar compounds, including 2-Phenylindole, Indole, and 2-(Pyridin-4-yl)-1H-indole. Researchers should handle this compound with caution and adhere to all institutional and regulatory safety protocols.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards.
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3][4][5] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[3][4] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][6] | Protects against dust, splashes, and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][6] | Prevents skin irritation and potential dermal toxicity.[1][3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][7] A NIOSH-approved respirator with a particle filter may be required for handling large quantities or when dust generation is unavoidable.[1][7] | Minimizes inhalation of dust or vapors that can cause respiratory irritation.[1] |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound within a properly functioning and certified laboratory chemical fume hood.[7]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible, within a ten-second travel distance and no more than fifty feet from the handling area.[7]
Handling Procedures:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[4]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][7] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.[7]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[7]
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.[7]
-
Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[1] Do not allow the product to enter drains.[3]
Experimental Workflow and Safety Checks
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
